HKOCl-4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C38H35Cl2NO7 |
|---|---|
Molecular Weight |
688.6 g/mol |
IUPAC Name |
ethyl 4-[9'-(3,5-dichloro-4-hydroxyphenoxy)-2',2',4'-trimethyl-3-oxospiro[2-benzofuran-1,6'-3,4-dihydrochromeno[3,2-g]quinoline]-1'-yl]butanoate |
InChI |
InChI=1S/C38H35Cl2NO7/c1-5-45-34(42)11-8-14-41-31-19-33-28(18-25(31)21(2)20-37(41,3)4)38(26-10-7-6-9-24(26)36(44)48-38)27-13-12-22(17-32(27)47-33)46-23-15-29(39)35(43)30(40)16-23/h6-7,9-10,12-13,15-19,21,43H,5,8,11,14,20H2,1-4H3 |
InChI Key |
LUSCIMHITFMNOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1C2=CC3=C(C=C2C(CC1(C)C)C)C4(C5=C(O3)C=C(C=C5)OC6=CC(=C(C(=C6)Cl)O)Cl)C7=CC=CC=C7C(=O)O4 |
Origin of Product |
United States |
Foundational & Exploratory
HKOCl-4 Fluorescent Probe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in both physiological and pathological processes, including innate immunity and inflammatory diseases. Understanding its precise biological functions necessitates sensitive and selective detection methods. This technical guide provides a comprehensive overview of HKOCl-4, a rhodol-based yellow fluorescent probe designed for the highly sensitive and selective detection of HOCl in living cells and tissues. We will delve into its mechanism of action, key performance characteristics, detailed experimental protocols, and applications in biological research, offering a valuable resource for scientists investigating the intricate roles of HOCl in health and disease.
Introduction to this compound
This compound is a fluorescent probe specifically engineered for the detection of hypochlorous acid.[1][2][3][4] It belongs to the rhodol class of fluorophores, which offers advantages over traditional fluorescein-based probes, such as longer absorption and emission wavelengths and improved pH stability.[1] this compound exhibits a robust "turn-on" fluorescent response upon reaction with HOCl, making it an excellent tool for imaging and quantifying this specific ROS in complex biological environments.
To cater to specific research needs, derivatives of this compound have been developed:
-
HKOCl-4r: Designed for enhanced cellular uptake and retention.
-
HKOCl-4m: A mitochondria-targeting variant for monitoring HOCl production within this specific organelle.
These probes have been successfully employed to visualize endogenous HOCl production in macrophages and in animal models of ischemic stroke, highlighting their utility as powerful imaging tools.
Mechanism of HOCl Detection
The detection of HOCl by this compound is predicated on a highly selective chemical reaction. The probe is initially in a non-fluorescent state. Upon interaction with HOCl, it undergoes an oxidative O-dearylation reaction. This irreversible reaction cleaves a specific portion of the molecule, leading to the formation of a highly fluorescent rhodol product. This "turn-on" mechanism ensures a high signal-to-noise ratio, enabling the detection of even subtle changes in HOCl concentration.
Caption: Reaction mechanism of this compound with hypochlorous acid.
Quantitative Data Summary
The performance of a fluorescent probe is defined by several key photophysical and chemical parameters. The following table summarizes the quantitative data for this compound.
| Parameter | Value | Reference |
| Excitation Wavelength (Ex) | 530 nm | |
| Emission Wavelength (Em) | 557 nm | |
| Response Time | Reaches plateau within 2 minutes | |
| Selectivity | >20-fold increase in fluorescence for HOCl over other ROS/RNS | |
| Cell Toxicity | Non-toxic in RAW264.7 macrophages up to 50 µM | |
| Working Concentration | 5-10 µM | |
| pH Stability | Stable over a broad pH range |
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound in biological research.
Preparation of this compound Stock Solution
For in vitro and cell-based assays, this compound can be prepared as a stock solution in dimethyl sulfoxide (DMSO).
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Reagents:
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This compound powder
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Anhydrous DMSO
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
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In Vitro Detection of HOCl
This protocol describes the use of this compound for the detection of HOCl in a cell-free system.
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Reagents:
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This compound stock solution (e.g., 10 mM in DMSO)
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Potassium phosphate buffer (0.1 M, pH 7.4)
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HOCl solution of known concentration
-
-
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in potassium phosphate buffer to a final concentration of 5 µM. Note that the final solution will contain a small percentage of DMSO (e.g., 0.1%).
-
Add varying concentrations of HOCl to the this compound working solution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a fluorometer with excitation at 530 nm and emission at 557 nm.
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Detection of Endogenous HOCl in Living Cells
This protocol outlines the steps for imaging endogenous HOCl production in cultured cells, such as macrophages.
-
Reagents and Materials:
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Cultured cells (e.g., RAW264.7 macrophages)
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Cell culture medium
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HKOCl-4r or HKOCl-4m stock solution (in DMSO)
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Stimulant for HOCl production (e.g., phorbol 12-myristate 13-acetate - PMA)
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Optional: Myeloperoxidase (MPO) inhibitor (e.g., 4-aminobenzoic acid hydrazide - ABAH)
-
Optional: ROS scavenger (e.g., N-acetylcysteine - NAC)
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Confocal microscope
-
-
Procedure:
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).
-
Stimulation (Optional): To induce HOCl production, treat the cells with a stimulant like PMA.
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Inhibitor/Scavenger Pre-treatment (Optional): To confirm the specificity of the probe, pre-incubate a subset of cells with an MPO inhibitor (e.g., 50 µM ABAH for 1 hour) or an ROS scavenger (e.g., 1 mM NAC for 20 minutes) before adding the probe.
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Probe Loading: Incubate the cells with HKOCl-4r or HKOCl-4m at a final concentration of 10 µM in cell culture medium for 30 minutes.
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Washing: Wash the cells with fresh culture medium or phosphate-buffered saline (PBS) to remove excess probe.
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Imaging: Acquire fluorescence images using a confocal microscope with appropriate laser excitation (around 530 nm) and emission filters (around 557 nm).
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Caption: A typical workflow for detecting cellular HOCl using this compound.
Imaging HOCl in Tissue Samples
This protocol provides a general guideline for staining tissue sections to visualize HOCl.
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Reagents and Materials:
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Fresh or frozen tissue sections (e.g., brain slices)
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HKOCl-4r stock solution (in DMSO)
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Phosphate-buffered saline (PBS) or appropriate buffer
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Fixative (e.g., 4% paraformaldehyde - PFA)
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Confocal microscope
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-
Procedure:
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Tissue Preparation: Prepare fresh or frozen tissue sections as per standard protocols. For example, brain slices from a rat model of middle cerebral artery occlusion (MCAO) can be used.
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Probe Staining: Incubate the tissue slices with HKOCl-4r at a concentration of 10 µM for 30 minutes at room temperature.
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Fixation: Fix the stained tissue slices with 4% PFA.
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Washing: Gently wash the slices with PBS.
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Imaging: Mount the tissue sections and acquire fluorescence images using a confocal microscope.
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Applications in Research and Drug Development
The this compound series of fluorescent probes provides a versatile toolkit for investigating the roles of HOCl in various biological contexts:
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Inflammation and Immunology: Visualizing HOCl production in immune cells like neutrophils and macrophages during phagocytosis and inflammatory responses.
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Neurobiology: Studying the involvement of HOCl in neurodegenerative diseases and ischemic brain injury.
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Cardiovascular Research: Investigating the role of HOCl in atherosclerosis and other cardiovascular diseases.
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Drug Discovery: Screening for compounds that modulate HOCl production or act as HOCl scavengers.
Conclusion
This compound and its derivatives are highly effective fluorescent probes for the sensitive and selective detection of hypochlorous acid in living systems. Their favorable photophysical properties, robust performance, and ease of use make them invaluable tools for researchers across various disciplines. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in elucidating the complex and multifaceted roles of HOCl in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to HKOCl-4: A Fluorescent Probe for Hypochlorous Acid Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HKOCl-4, a rhodol-based yellow fluorescent probe designed for the sensitive and selective detection of hypochlorous acid (HOCl) in biological systems. This document details the chemical structure, properties, and experimental applications of this compound, making it a valuable resource for researchers in fields such as cell biology, immunology, and neuroscience.
Introduction to this compound
This compound is a highly sensitive and selective fluorescent probe specifically engineered for the detection of hypochlorous acid, a potent reactive oxygen species (ROS) generated by immune cells.[1][2] Its chemical design is based on a rhodol scaffold, which provides excellent photophysical properties, including longer absorption wavelengths and improved pH stability compared to traditional fluorescein-based probes.[3] this compound is also known by the synonym BXY2142.[3] The probe is non-toxic to living cells at concentrations up to 50 μM, making it suitable for live-cell imaging.[3]
The detection mechanism of this compound relies on a fluorescence "turn-on" response upon reaction with HOCl. This reaction is rapid, reaching a plateau within two minutes, and highly selective. This compound exhibits a greater than 20-fold increase in fluorescence intensity in the presence of HOCl compared to other reactive oxygen and nitrogen species.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is based on a rhodol framework. While the exact chemical structure is not publicly available in the search results, it is described as a rhodol-based probe.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Source |
| Chemical Formula | Not Available | |
| CAS Number | 2031170- | |
| Synonym | BXY2142 | |
| Excitation Wavelength (Ex) | 530 nm | |
| Emission Wavelength (Em) | 557 nm | |
| Fluorescence Color | Yellow | |
| Response Time | Reaches plateau within 2 minutes | |
| Selectivity | >20-fold increase in fluorescence for HOCl over other ROS/RNS | |
| Cellular Toxicity | Non-toxic up to 50 μM in RAW264.7 macrophages |
Derivatives of this compound
To enhance the utility of this compound in specific biological contexts, derivatives have been developed:
-
HKOCl-4r: This derivative is designed for improved cellular uptake.
-
HKOCl-4m: This derivative is engineered for targeted accumulation within mitochondria, allowing for the specific monitoring of mitochondrial HOCl production.
Biological Applications and Experimental Protocols
This compound and its derivatives have been successfully employed to visualize endogenous HOCl production in various biological models, from cell cultures to animal tissues.
This compound has been used to detect the production of HOCl in RAW264.7 mouse macrophages.
Experimental Protocol: Imaging HOCl in Macrophages
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Cell Culture: Culture RAW264.7 macrophages in appropriate media and conditions.
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Probe Loading: Incubate the cells with this compound (e.g., 10 μM) for a specified period (e.g., 30 minutes). For mitochondrial imaging, use HKOCl-4m (e.g., 5-10 μM) and co-stain with a mitochondrial marker like MitoTracker Green FM (e.g., 100 nM) for 30 minutes.
-
Stimulation of HOCl Production: To induce endogenous HOCl production, stimulate the cells with an agent like phorbol myristate acetate (PMA).
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Inhibition Control: To confirm the specificity of the probe for HOCl, pre-treat cells with an inhibitor of myeloperoxidase (MPO), the enzyme responsible for HOCl production, such as 4-aminobenzoic acid hydrazide (ABAH) (e.g., 50 μM for 1 hour), before stimulation.
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Fluorescence Microscopy: Image the cells using a confocal microscope with appropriate excitation and emission filters for this compound (Ex: 530 nm, Em: 557 nm).
Workflow for Detecting Endogenous HOCl in Macrophages
References
An In-depth Technical Guide to HKOCl-4: A Rhodol-Based Fluorescent Probe for Hypochlorous Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HKOCl-4, a highly sensitive and selective fluorescent probe for the detection of hypochlorous acid (HOCl). Hypochlorous acid is a potent reactive oxygen species (ROS) implicated in numerous physiological and pathological processes, including innate immunity and inflammatory diseases. The ability to accurately detect and visualize HOCl in biological systems is crucial for understanding its roles in health and disease and for the development of novel therapeutics.
This compound is a rhodol-based yellow fluorescent probe that exhibits a significant fluorescence enhancement upon reaction with HOCl.[1][2][3] This "turn-on" response is attributed to a specific chemical reaction, making this compound a valuable tool for researchers in various fields. This guide details the core principles of this compound, including its mechanism of action, photophysical properties, experimental protocols for its synthesis and application, and its performance in biological systems.
Core Principle: O-Dearylation Induced Fluorescence Enhancement
The fluorescence of this compound is initially quenched. The sensing mechanism of this compound relies on a highly specific O-dearylation reaction triggered by hypochlorous acid.[2] In its non-fluorescent state, the rhodol fluorophore is capped with a p-methoxyphenyl ether group. This group effectively suppresses the fluorescence of the rhodol core.
Upon interaction with HOCl, the p-methoxyphenyl ether moiety is cleaved, releasing the highly fluorescent rhodol dye. This irreversible reaction results in a significant increase in fluorescence intensity, providing a direct and robust signal for the presence of HOCl. The specificity of this reaction for HOCl over other ROS is a key advantage of the this compound probe.
Caption: Reaction mechanism of this compound with hypochlorous acid.
Quantitative Data Presentation
The photophysical properties of this compound and its response to HOCl have been quantitatively characterized. The following tables summarize these key parameters.
Table 1: Photophysical Properties of this compound
| Property | Value |
| Excitation Wavelength (λex) | 530 nm[1] |
| Emission Wavelength (λem) | 557 nm |
| Quantum Yield (Φ) (in the presence of HOCl) | Not explicitly stated in search results |
| Molar Extinction Coefficient (ε) | Not explicitly stated in search results |
| Fluorescence Enhancement upon reaction with HOCl | >20-fold |
| Response Time | Reaches plateau within 2 minutes |
Table 2: Selectivity of this compound
The fluorescence response of this compound (10 μM) was tested against various reactive oxygen species (ROS) and other relevant biological analytes.
| Analyte | Concentration | Fluorescence Response (relative to HOCl) |
| HOCl | 1 equiv. | ~20-fold increase |
| ˙OH | 1 equiv. | Minimal |
| ONOO⁻ | 1 equiv. | Minimal |
| O₂⁻ | 10 equiv. | Minimal |
| NO | 10 equiv. | Minimal |
| ¹O₂ | 10 equiv. | Minimal |
| ROO˙ | 10 equiv. | Minimal |
| tBuOOH | 10 equiv. | Minimal |
| H₂O₂ | 10 equiv. | Minimal |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. The following sections provide a general synthesis protocol and a procedure for its use in cellular imaging.
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. A generalized protocol based on the supplementary information of the primary research article is outlined below. For detailed reaction conditions, reagent quantities, and purification methods, it is essential to consult the original publication.
Caption: Generalized synthetic workflow for this compound.
Protocol:
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Step 1: Synthesis of the Rhodol Fluorophore. This typically involves the condensation of a resorcinol derivative with a phthalic anhydride derivative under acidic conditions.
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Step 2: Protection of the Phenolic Hydroxyl Group. The free hydroxyl group on the rhodol core is protected to allow for selective modification of the other reactive sites.
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Step 3: Etherification with p-Methoxyphenol. The protected rhodol is reacted with a derivative of p-methoxyphenol to introduce the HOCl-sensitive trigger moiety.
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Step 4: Deprotection. The protecting group on the rhodol fluorophore is removed to yield the final this compound probe.
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Purification. The crude product is purified using chromatographic techniques, such as column chromatography, to obtain pure this compound.
Cellular Imaging of Hypochlorous Acid
This compound and its derivatives, HKOCl-4r (for enhanced cellular retention) and HKOCl-4m (for mitochondrial targeting), can be used to visualize endogenous HOCl production in living cells.
Caption: Experimental workflow for cellular imaging of HOCl.
Protocol:
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Cell Culture: Plate cells (e.g., macrophages like RAW 264.7) on a suitable imaging dish (e.g., glass-bottom dish) and culture under standard conditions until they reach the desired confluency.
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Probe Loading:
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Prepare a stock solution of this compound (or its derivatives) in DMSO.
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Dilute the stock solution in a suitable buffer (e.g., PBS or cell culture medium) to the final working concentration (e.g., 5-10 μM).
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Remove the culture medium from the cells and wash with buffer.
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Incubate the cells with the this compound solution for a specific duration (e.g., 30 minutes) at 37°C.
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Stimulation of Endogenous HOCl Production:
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After probe loading, wash the cells to remove any excess probe.
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To induce HOCl production, treat the cells with a stimulant such as phorbol 12-myristate 13-acetate (PMA) or a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
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A negative control group (without stimulant) should be included.
-
-
Fluorescence Microscopy:
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Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~530 nm, Emission: ~560 nm).
-
Capture images at different time points after stimulation to monitor the dynamics of HOCl production.
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Image Analysis:
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Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ).
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Compare the fluorescence intensity between the stimulated and control groups to determine the relative levels of HOCl production.
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Conclusion
This compound is a powerful and reliable tool for the detection of hypochlorous acid in chemical and biological systems. Its high sensitivity, excellent selectivity, and "turn-on" fluorescence response make it an ideal probe for studying the multifaceted roles of HOCl in health and disease. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful application of this compound in various research and drug development endeavors. For further details on specific applications and modifications of the probe, readers are encouraged to consult the primary scientific literature.
References
- 1. Synthesis of a highly HOCl-selective fluorescent probe and its use for imaging HOCl in cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
HKOCl-4 for the Detection of Hypochlorous Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in the innate immune system as a microbicidal agent produced by myeloperoxidase (MPO) in phagocytes. However, its excessive production is implicated in the pathology of various diseases, including neuroinflammation and ischemic stroke. The development of sensitive and selective probes for HOCl is crucial for understanding its physiological and pathological roles. HKOCl-4 is a rhodol-based yellow fluorescent probe designed for the highly sensitive and selective detection of hypochlorous acid in living cells and tissues.[1][2][3] This guide provides a comprehensive overview of this compound, including its mechanism of action, key performance data, experimental protocols, and applications.
Mechanism of Action
This compound operates on a fluorescence turn-on mechanism triggered by a specific chemical reaction with hypochlorous acid. The core of the probe is a rhodol fluorophore, which is functionalized with a recognition moiety that is selectively cleaved by HOCl. This reaction is a HOCl-induced O-dearylation process. In its native state, the probe exhibits minimal fluorescence. Upon reaction with HOCl, the recognition group is removed, liberating the highly fluorescent rhodol dye. This results in a significant increase in fluorescence intensity, allowing for the detection of HOCl.
Below is a diagram illustrating the detection mechanism of this compound.
Caption: Reaction mechanism of this compound with hypochlorous acid.
Quantitative Data
The performance of this compound as a fluorescent probe is characterized by its photophysical properties, sensitivity, and selectivity.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 530 nm | [1] |
| Emission Wavelength (λem) | 557 nm | [1] |
| Fluorescence Increase | >20-fold upon reaction with HOCl | |
| Response Time | Reaches plateau within 2 minutes |
Selectivity Profile
This compound exhibits excellent selectivity for hypochlorous acid over other reactive oxygen and nitrogen species (ROS/RNS).
| Analyte | Fluorescence Response | Reference |
| Hypochlorous Acid (HOCl) | >20-fold increase | |
| Hydroxyl Radical (•OH) | Minimal | |
| Peroxynitrite (ONOO⁻) | Minimal | |
| Superoxide (O₂⁻) | Minimal | |
| Nitric Oxide (NO) | Minimal | |
| Singlet Oxygen (¹O₂) | Minimal | |
| Peroxyl Radical (ROO•) | Minimal | |
| Tert-butyl hydroperoxide (TBHP) | Minimal | |
| Hydrogen Peroxide (H₂O₂) | Minimal |
Experimental Protocols
The following are generalized protocols for the use of this compound in cell-based assays. Optimization may be required for specific cell types and experimental conditions.
Preparation of this compound Stock Solution
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Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-10 mM.
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Store the stock solution at -20°C, protected from light.
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Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired working concentration immediately before use.
Cell Loading and Imaging
The following workflow outlines the general procedure for labeling and imaging cells with this compound.
Caption: General workflow for cell-based assays using this compound.
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Cell Culture: Plate cells in a suitable culture vessel (e.g., glass-bottom dish) and allow them to adhere.
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Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with this compound working solution (typically 1-10 µM) in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.
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Induction of HOCl: To detect endogenous HOCl, cells can be stimulated with an appropriate agent. For example, phorbol 12-myristate 13-acetate (PMA) can be used to stimulate macrophages to produce HOCl.
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Washing: After incubation, wash the cells with PBS to remove excess probe.
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Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Ex: 530 nm; Em: 557 nm).
Applications of this compound and its Derivatives
This compound and its derivatives have been successfully employed in various biological applications to visualize HOCl production.
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HKOCl-4r: This derivative is designed for improved cellular uptake and has been used to detect endogenous HOCl in macrophages. It has also been utilized to visualize HOCl production in a rat model of ischemic stroke (middle cerebral artery occlusion model), providing direct evidence of HOCl formation in this pathological context.
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HKOCl-4m: This mitochondria-targeting derivative enables the specific detection of HOCl within the mitochondria of living cells.
The diagram below illustrates the role of myeloperoxidase in the production of hypochlorous acid, which can be detected by this compound.
Caption: Enzymatic production of HOCl and its detection by this compound.
Conclusion
This compound is a powerful and reliable tool for the detection of hypochlorous acid in biological systems. Its high sensitivity, selectivity, and rapid response make it well-suited for live-cell imaging and in vivo studies. The availability of derivatives with enhanced cellular uptake and organelle-specific targeting further expands its utility in elucidating the complex roles of HOCl in health and disease. This guide provides the foundational knowledge for researchers to effectively incorporate this compound into their experimental workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of a highly HOCl-selective fluorescent probe and its use for imaging HOCl in cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to HKOCl-4: A Rhodol-Based Yellow Fluorescent Probe
Executive Summary
Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in the innate immune system's defense against pathogens.[1][2] It is generated in phagocytes by the myeloperoxidase (MPO)-catalyzed reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[1][2] However, the overproduction of HOCl is implicated in host cell and tissue injury, contributing to a variety of diseases. To understand its complex biological roles, highly sensitive and selective detection methods are required. This document provides a comprehensive technical overview of this compound, a rhodol-based yellow fluorescent probe designed for the robust detection of HOCl in living cells and tissues.[1] this compound offers significant advantages, including excellent sensitivity, superb selectivity, a rapid turn-on fluorescent response, and favorable photophysical properties for biological imaging.
Core Technology: The this compound Probe
This compound is a weakly fluorescent molecule that undergoes a selective O-dearylation reaction upon interaction with HOCl. This reaction cleaves the 2,6-dichlorophenol recognition moiety, releasing the highly fluorescent rhodol fluorophore. The result is a strong "turn-on" yellow fluorescence signal that is directly proportional to the HOCl concentration. This mechanism provides high selectivity for HOCl over other biologically relevant ROS.
Sensing Mechanism
The detection strategy is based on a HOCl-mediated oxidative O-dearylation reaction. The electron-rich diaryl ether structure of this compound is specifically targeted by HOCl, leading to the cleavage of the ether bond and the release of free rhodol and its chlorinated derivative, which are highly fluorescent.
References
An In-depth Technical Guide to the HKOCl-4 Probe: Discovery, Development, and Applications
This technical guide provides a comprehensive overview of the HKOCl-4 probe, a significant tool in the detection of hypochlorous acid (HOCl), a critical reactive oxygen species (ROS) implicated in numerous physiological and pathological processes. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricacies of fluorescent probe technology for cellular and in vivo imaging.
Introduction
Hypochlorous acid is a powerful oxidant produced in biological systems by myeloperoxidase (MPO), an enzyme found in neutrophils and macrophages.[1] This process involves the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻).[1] While HOCl plays a vital role in the immune defense against pathogens, its overproduction can lead to oxidative stress and contribute to a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammation.[1] Consequently, the development of sensitive and selective probes for detecting HOCl in living systems is of paramount importance for understanding its biological roles and for the development of new therapeutic strategies.
The HKOCl series of probes, particularly this compound and its derivatives, have emerged as highly effective tools for the detection and imaging of HOCl.[2][3] These rhodol-based fluorescent probes offer high sensitivity, selectivity, and a rapid response to HOCl, making them suitable for a wide range of biological applications.
Core Technology: Design and Mechanism of this compound
This compound is a "turn-on" fluorescent probe built upon a rhodol fluorophore. Its design incorporates a 2,6-dichlorophenol moiety that acts as the recognition site for HOCl. In its native state, the probe is non-fluorescent due to a photoinduced electron transfer (PeT) process from the electron-rich phenoxide to the rhodol fluorophore.
The detection mechanism relies on a highly specific oxidative O-dearylation reaction. In the presence of HOCl, the 2,6-dichlorophenol group is cleaved, releasing the highly fluorescent rhodol dye. This process results in a significant increase in fluorescence intensity, allowing for the sensitive detection of HOCl.
The introduction of two chlorine atoms on the phenol ring is a key design feature. It lowers the pKa of the phenolic hydroxyl group, ensuring that the more reactive phenoxide form is predominant at physiological pH. This enhances the probe's reactivity and selectivity towards HOCl.
Quantitative Data Summary
The this compound probe and its derivatives exhibit excellent photophysical properties, making them well-suited for biological imaging. The following table summarizes the key quantitative data for this compound and a related probe, HKOCl-3, for comparison.
| Property | This compound | HKOCl-3 |
| Fluorophore | Rhodol | Fluorescein |
| Excitation Max (λex) | 530 nm | 490 nm |
| Emission Max (λem) | 557 nm | 527 nm |
| Fluorescence Enhancement | >20-fold | >358-fold |
| Detection Limit | 1.5 x 10⁻⁷ M | 16 nM |
| Response Time | < 2 minutes | < 1 minute |
| Quantum Yield (Φ) | Data not available in search results | 0.001 (quenched) |
| Molar Extinction Coefficient (ε) | Data not available in search results | 2.3 x 10⁴ M⁻¹cm⁻¹ (at 455 nm) |
| pH Stability | Good pH stability | Stable over pH 3.0-10.8 |
| Cytotoxicity | Non-toxic up to 50 μM in RAW264.7 macrophages | Data not available in search results |
Derivatives of this compound
To enhance the utility of the this compound probe, two main derivatives have been developed:
-
HKOCl-4r: This derivative is designed for improved cellular uptake, facilitating the detection of cytosolic HOCl.
-
HKOCl-4m: This version is engineered for mitochondria-targeting, enabling the specific monitoring of HOCl production within these organelles.
These targeted probes are invaluable for dissecting the subcellular location of HOCl production and its specific roles in different cellular compartments.
Experimental Protocols
While the precise, detailed synthesis and application protocols are proprietary and found within the primary research articles, this section provides a general overview of the methodologies involved in the use of this compound probes.
General Synthesis of Rhodol-Based HOCl Probes
The synthesis of rhodol-based probes like this compound typically involves a multi-step organic synthesis process. A common approach is the condensation of a fluorescein-like precursor with a recognition moiety. For this compound, this would involve the reaction of a rhodol derivative with 2,6-dichlorophenol. The synthesis of a similar rhodamine-based probe, R19S, is achieved in two steps from commercially available rhodamine 6G.
In Vitro Characterization of the Probe
-
Spectroscopic Measurements: The probe is dissolved in a suitable buffer (e.g., potassium phosphate buffer, 0.1 M, pH 7.4) to a final concentration of around 10 μM.
-
HOCl Titration: Increasing concentrations of a standardized HOCl solution are added to the probe solution.
-
Fluorescence Readings: Fluorescence spectra are recorded at the optimal excitation wavelength (around 530 nm for this compound), and the emission intensity at the maximum wavelength (around 557 nm for this compound) is plotted against the HOCl concentration.
-
Selectivity Assay: The probe's response to other ROS and reactive nitrogen species (RNS) is tested to confirm its selectivity for HOCl.
Cellular Imaging of HOCl
-
Cell Culture: Adherent cells (e.g., RAW264.7 macrophages) are cultured on glass-bottom dishes in a suitable medium.
-
Probe Loading: The cells are incubated with the this compound probe (typically 5-10 μM) in the cell culture medium for a specified period (e.g., 30 minutes).
-
Cell Stimulation: To induce endogenous HOCl production, cells can be stimulated with agents like lipopolysaccharide (LPS) and phorbol 12-myristate 13-acetate (PMA).
-
Fluorescence Microscopy: The cells are washed to remove excess probe and imaged using a confocal fluorescence microscope with appropriate excitation and emission filters. An increase in fluorescence intensity indicates the presence of HOCl.
In Vivo Imaging
The HKOCl-4r probe has been successfully used for in vivo imaging in a middle cerebral artery occlusion (MCAO) model in rats, a common model for studying ischemic stroke. This application allows for the visualization of HOCl production in the brain tissue during ischemia-reperfusion injury.
Visualizations
Signaling Pathway for HOCl Production
The following diagram illustrates the enzymatic production of hypochlorous acid in phagocytes, a key process in the innate immune response.
Caption: Enzymatic pathway of HOCl production in phagocytes.
Experimental Workflow for Cellular HOCl Detection
This diagram outlines the general workflow for detecting intracellular HOCl using the this compound probe.
Caption: Workflow for cellular HOCl detection with this compound.
Sensing Mechanism of this compound
The logical relationship in the sensing mechanism of this compound is depicted in the following diagram.
Caption: "Turn-on" sensing mechanism of the this compound probe.
Conclusion
The this compound probe and its derivatives represent a significant advancement in the field of fluorescent sensors for reactive oxygen species. Their high sensitivity, selectivity, and rapid response make them invaluable tools for elucidating the complex roles of hypochlorous acid in health and disease. This technical guide provides a foundational understanding of the this compound probe, from its rational design and mechanism to its practical applications in cellular and in vivo imaging. For researchers and drug development professionals, these probes offer a powerful means to investigate the intricate biology of HOCl and to explore new therapeutic avenues targeting oxidative stress.
References
- 1. Development of an ultrafast fluorescent probe for specific recognition of hypochlorous acid and its application in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for HKOCl-4 in Live Cell Imaging of Hypochlorous Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical dual role in the immune system. While it is a key microbicidal agent produced by phagocytes to defend against pathogens, its overproduction is implicated in the pathology of numerous inflammatory diseases. The highly reactive and transient nature of HOCl makes its detection and quantification in living systems challenging. The HKOCl-4 family of fluorescent probes offers a highly sensitive and selective tool for real-time imaging of HOCl in live cells and tissues, providing valuable insights into the complex roles of this oxidant in health and disease.
This compound is a rhodol-based yellow fluorescent probe designed for the specific detection of HOCl. Its mechanism relies on a HOCl-induced oxidative O-dearylation reaction, which results in a significant "turn-on" fluorescent response.[1] To suit diverse experimental needs, two main variants have been developed: HKOCl-4r, designed for enhanced cellular uptake and retention, and HKOCl-4m, which is specifically targeted to the mitochondria.[1][2] These probes are valuable assets for researchers investigating inflammatory processes, immune responses, and the efficacy of drugs targeting oxidative stress.
Data Presentation
The photophysical and performance characteristics of the this compound probe series are summarized in the tables below for easy comparison.
Table 1: Photophysical Properties of this compound Probes
| Property | This compound | HKOCl-4r | HKOCl-4m |
| Excitation Wavelength (λex) | 530 nm[3] | ~530 nm | 490 nm[2] |
| Emission Wavelength (λem) | 557 nm | ~557 nm | 527 nm |
| Quantum Yield (Φ) | Data not available | Data not available | Data not available |
| Molar Extinction Coefficient (ε) | Data not available | Data not available | Data not available |
| Color of Emission | Yellow | Yellow | Yellow |
| Targeting Moiety | None | Enhanced cellular uptake | Mitochondria |
Table 2: Performance Characteristics of this compound Probes
| Property | This compound | HKOCl-4r | HKOCl-4m |
| Selectivity | High for HOCl over other ROS/RNS* | High for HOCl | High for HOCl |
| Response Time | < 2 minutes | Rapid | Rapid |
| Detection Limit | Data not available | Data not available | Data not available |
| Cytotoxicity | Low, non-toxic up to 50 µM | Low | Low |
*Other ROS/RNS include: hydroxyl radical (•OH), peroxynitrite (ONOO⁻), superoxide (O₂⁻), nitric oxide (NO), singlet oxygen (¹O₂), alkylperoxyl radical (ROO•), tert-butyl hydroperoxide (TBHP), and hydrogen peroxide (H₂O₂).
Signaling Pathways and Experimental Workflows
Signaling Pathway: Myeloperoxidase-Catalyzed HOCl Production
Hypochlorous acid is primarily generated in phagocytes through a pathway involving the enzyme myeloperoxidase (MPO). This pathway is a key component of the innate immune response.
Experimental Workflow: Live Cell Imaging of HOCl
The following diagram outlines the general workflow for using this compound probes to visualize HOCl in live cells.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound, HKOCl-4r, or HKOCl-4m powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a 10 mM stock solution of the this compound probe by dissolving the powder in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture. The stock solution is stable for at least one month at -20°C.
Live Cell Imaging of Endogenous HOCl in Macrophages (RAW264.7) using HKOCl-4m
Materials:
-
RAW264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
HKOCl-4m stock solution (10 mM in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-Buffered Saline (PBS)
-
Confocal imaging dishes (e.g., glass-bottom dishes)
-
Confocal microscope
Procedure:
Cell Culture and Seeding:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells onto confocal imaging dishes at an appropriate density to reach 60-70% confluency on the day of the experiment.
Probe Loading and Stimulation:
-
On the day of the experiment, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a 5 µM working solution of HKOCl-4m in serum-free DMEM.
-
Incubate the cells with the HKOCl-4m working solution for 30 minutes at 37°C.
-
To induce endogenous HOCl production, add PMA to the medium to a final concentration of 100-500 ng/mL and incubate for an additional 30 minutes. A control group without PMA stimulation should be included.
Live Cell Imaging:
-
After incubation, wash the cells twice with warm PBS to remove excess probe and PMA.
-
Add fresh serum-free DMEM or imaging buffer to the dish.
-
Immediately proceed to image the cells using a confocal microscope.
-
Set the excitation wavelength to 490 nm and collect the emission at 527 nm for HKOCl-4m.
-
Acquire images from both the control and PMA-stimulated groups using identical imaging parameters (laser power, gain, etc.).
Imaging of HOCl in Brain Tissue using HKOCl-4r
Materials:
-
Freshly isolated brain tissue (e.g., from a rodent model)
-
HKOCl-4r stock solution (10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF) or other appropriate buffer
-
Vibratome or tissue chopper
-
Confocal or two-photon microscope
Procedure:
Tissue Preparation:
-
Following approved animal protocols, euthanize the animal and rapidly dissect the brain.
-
Immediately place the brain in ice-cold aCSF.
-
Prepare acute brain slices (e.g., 200-300 µm thick) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
Probe Staining:
-
Prepare a working solution of HKOCl-4r in aCSF (final concentration to be optimized, typically in the low micromolar range).
-
Incubate the brain slices in the HKOCl-4r working solution for a designated period (e.g., 30-60 minutes) at 37°C, protected from light.
-
If studying induced HOCl production (e.g., in a model of ischemia), the stimulus can be applied during or after probe loading.
Tissue Imaging:
-
Gently wash the stained brain slices with fresh aCSF to remove excess probe.
-
Mount the slices in an imaging chamber with fresh, oxygenated aCSF.
-
Image the tissue using a confocal or two-photon microscope with appropriate excitation and emission settings for HKOCl-4r (excitation ~530 nm, emission ~557 nm).
Conclusion
The this compound series of fluorescent probes provides researchers with powerful and versatile tools for the sensitive and selective detection of hypochlorous acid in live cells and tissues. The availability of variants for improved cellular uptake (HKOCl-4r) and specific mitochondrial targeting (HKOCl-4m) allows for tailored experimental designs to investigate the multifaceted roles of HOCl in various biological contexts. By following the detailed protocols outlined in these application notes, researchers in immunology, neurobiology, and drug development can effectively utilize these probes to advance our understanding of HOCl-mediated physiological and pathological processes.
References
Application Notes and Protocols for HKOCl-4m: A Mitochondria-Targeted Fluorescent Probe for Hypochlorous Acid Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), is endogenously generated in mitochondria and plays a critical role in various physiological and pathological processes, including immune response, cellular signaling, and oxidative stress-related diseases.[1][2] The development of selective and sensitive tools for the in situ detection of mitochondrial HOCl is crucial for understanding its biological functions and for the development of novel therapeutics. HKOCl-4m is a highly selective, mitochondria-targeting, rhodol-based fluorescent probe designed for the real-time monitoring of HOCl within the mitochondrial matrix of living cells.[1][3][4]
HKOCl-4m is engineered with a triphenylphosphonium cation, which facilitates its accumulation within the mitochondria due to the negative mitochondrial membrane potential. In its native state, the probe exhibits weak fluorescence. Upon selective reaction with HOCl, a significant enhancement in fluorescence intensity is observed, allowing for the sensitive detection of mitochondrial HOCl production. These application notes provide detailed protocols for the use of HKOCl-4m in cell-based assays for the detection of mitochondrial HOCl.
Product Information
| Property | Value | Reference |
| Product Name | HKOCl-4m | |
| Target Analyte | Hypochlorous Acid (HOCl) | |
| Cellular Localization | Mitochondria | |
| Fluorescence Type | Turn-on | |
| Excitation Wavelength (Ex) | 490 nm | MedChemExpress Product Page |
| Emission Wavelength (Em) | 527 nm | MedChemExpress Product Page |
| Molecular Formula | C₆₃H₆₁BrCl₂N₃O₇P⁺ | MedChemExpress Product Page |
| Appearance | Pink to red solid | MedChemExpress Product Page |
Key Applications
-
Monitoring endogenous mitochondrial HOCl production: Investigate the role of mitochondrial HOCl in cellular signaling and pathophysiology.
-
High-throughput screening: Screen for compounds that modulate mitochondrial HOCl production for drug discovery and development.
-
Toxicity studies: Evaluate the role of mitochondrial HOCl in drug-induced toxicity and oxidative stress.
-
Disease modeling: Study the involvement of mitochondrial HOCl in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Signaling Pathway of Mitochondrial HOCl Production
The following diagram illustrates a simplified signaling pathway leading to the production of HOCl in mitochondria. Myeloperoxidase (MPO), in the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), catalyzes the formation of hypochlorous acid (HOCl).
Caption: Mitochondrial HOCl Production and HKOCl-4m Detection Mechanism.
Experimental Protocols
Reagent Preparation
1.1. HKOCl-4m Stock Solution (1 mM):
-
Allow the vial of HKOCl-4m to warm to room temperature before opening.
-
Dissolve the solid HKOCl-4m in high-quality, anhydrous DMSO to make a 1 mM stock solution. For example, dissolve 1.15 mg of HKOCl-4m (MW: 1153.96 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light and moisture.
1.2. Cell Culture Medium:
-
Use the appropriate cell culture medium for your cell line of interest (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) as required.
1.3. Imaging Buffer:
-
Prepare a suitable imaging buffer such as Hank's Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS) containing Ca²⁺ and Mg²⁺.
Cell Culture and Staining
2.1. Cell Seeding:
-
Seed cells in an appropriate culture vessel (e.g., 96-well black-walled, clear-bottom plates for plate reader assays, or glass-bottom dishes for microscopy).
-
Allow the cells to adhere and grow to the desired confluency (typically 70-80%).
2.2. HKOCl-4m Loading:
-
Prepare a working solution of HKOCl-4m by diluting the 1 mM stock solution in pre-warmed cell culture medium or imaging buffer to a final concentration of 5 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.
-
Add the HKOCl-4m working solution to the cells.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
2.3. Washing:
-
After incubation, remove the HKOCl-4m loading solution.
-
Wash the cells twice with pre-warmed imaging buffer to remove any excess probe.
Induction of Mitochondrial HOCl
-
To induce endogenous HOCl production, cells can be treated with various stimuli. For example, in RAW264.7 macrophages, stimulation with phorbol 12-myristate 13-acetate (PMA) or a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) can be used.
-
Prepare the desired stimulus in imaging buffer at the appropriate concentration.
-
Add the stimulus to the cells and incubate for the desired period.
Fluorescence Imaging and Data Analysis
4.1. Fluorescence Microscopy:
-
Place the cell culture dish on the stage of a fluorescence microscope equipped with appropriate filters for HKOCl-4m (Ex: 490 nm, Em: 527 nm).
-
Acquire images of the cells before and after the addition of the stimulus.
-
For co-localization studies, a mitochondrial-specific fluorescent marker (e.g., MitoTracker™ Red CMXRos) can be used.
4.2. Plate Reader Assay:
-
For high-throughput screening, a fluorescence microplate reader can be used.
-
Measure the fluorescence intensity of each well before and after treatment.
4.3. Data Analysis:
-
Quantify the change in fluorescence intensity in response to the stimulus.
-
The data can be expressed as the fold change in fluorescence intensity relative to the control (untreated) cells.
-
For microscopy images, image analysis software can be used to quantify the fluorescence intensity per cell or within specific regions of interest (e.g., mitochondria).
Experimental Workflow
The following diagram outlines the general workflow for detecting mitochondrial HOCl using HKOCl-4m.
Caption: General experimental workflow for HKOCl-4m assay.
Cytotoxicity Assay
It is recommended to assess the potential cytotoxicity of HKOCl-4m at the working concentrations used in your experiments.
5.1. Protocol using a Cell Viability Reagent (e.g., Resazurin-based):
-
Seed cells in a 96-well plate at a suitable density.
-
The next day, treat the cells with a range of HKOCl-4m concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM) for the same duration as your imaging experiment.
-
After the incubation period, remove the HKOCl-4m-containing medium.
-
Add fresh culture medium containing the cell viability reagent.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Low level of HOCl production- Insufficient probe loading- Incorrect filter settings | - Use a positive control to ensure HOCl is being produced.- Optimize probe concentration and incubation time.- Verify the excitation and emission filter settings. |
| High background fluorescence | - Incomplete removal of excess probe- Autofluorescence of cells or medium | - Increase the number of washing steps.- Use a phenol red-free imaging medium.- Acquire a background image of unstained cells and subtract it from the experimental images. |
| Phototoxicity or photobleaching | - Excessive light exposure | - Reduce the excitation light intensity.- Minimize the exposure time during image acquisition. |
Conclusion
HKOCl-4m is a valuable tool for researchers and drug development professionals studying the role of mitochondrial HOCl in cellular processes. The protocols provided in these application notes offer a comprehensive guide for the successful implementation of HKOCl-4m in cell-based assays. For optimal results, it is recommended to empirically determine the ideal experimental conditions for your specific cell type and experimental setup.
References
- 1. HKOCl-4: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HKOCl-4m - MedChem Express [bioscience.co.uk]
Application Notes and Protocols for HKOCl-4 Staining in Ischemic Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events initiated by the disruption of blood flow to the brain. A key contributor to the secondary neuronal injury is the excessive production of reactive oxygen species (ROS), leading to oxidative stress. Among these ROS, hypochlorous acid (HOCl) is a potent and highly reactive oxidant produced by the enzyme myeloperoxidase (MPO) in activated microglia and infiltrating neutrophils. Elevated levels of HOCl are implicated in the exacerbation of brain injury following ischemia-reperfusion.
HKOCl-4 is a rhodol-based yellow fluorescent probe designed for the highly sensitive and selective detection of hypochlorous acid. Its utility has been demonstrated in visualizing HOCl production in living cells and, notably, in ischemic rat brain tissues in a middle cerebral artery occlusion (MCAO) model.[1] This document provides a comprehensive guide to the application of this compound for staining ischemic brain tissue, including detailed protocols, data presentation guidelines, and a visualization of the underlying signaling pathway and experimental workflow.
Principle of Detection
This compound is engineered to be non-fluorescent in its native state. Upon specific reaction with hypochlorous acid, the probe undergoes an oxidative O-dearylation reaction, which liberates the fluorescent rhodol fluorophore. This "turn-on" fluorescence response provides a direct and quantifiable measure of HOCl levels within the tissue. The probe exhibits excellent selectivity for HOCl over other biologically relevant ROS.
Technical Specifications
A summary of the key technical specifications for the this compound fluorescent probe is provided in the table below. These parameters are essential for designing and executing imaging experiments.
| Parameter | Value | Reference |
| Excitation Wavelength (Ex) | 530 nm | [2] |
| Emission Wavelength (Em) | 557 nm | [2] |
| Response Time | Rapid (reaches plateau within 2 minutes) | [2] |
| Selectivity | High for HOCl over other ROS | [2] |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | Inferred from similar probe protocols |
Signaling Pathway in Ischemic Brain Injury
The production of hypochlorous acid in the ischemic brain is a critical component of the inflammatory and oxidative stress response that contributes to secondary neuronal damage. The following diagram illustrates the simplified signaling pathway leading to HOCl generation.
Experimental Protocols
This section provides a detailed protocol for the preparation of ischemic brain tissue and subsequent staining with this compound. The protocol is based on established methods for live brain slice imaging and can be adapted for fresh-frozen sections.
I. Induction of Focal Cerebral Ischemia (MCAO Model)
A well-established model for inducing focal cerebral ischemia is the intraluminal filament model of middle cerebral artery occlusion (MCAO) in rodents.
-
Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat or C57BL/6 mouse) following approved institutional animal care and use committee (IACUC) protocols.
-
Surgical Procedure: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and the distal ECA.
-
Occlusion: Introduce a silicon-coated monofilament through an arteriotomy in the CCA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion (Optional): For ischemia-reperfusion models, withdraw the filament after a defined period (e.g., 60-90 minutes) to allow for reperfusion. For permanent ischemia, leave the filament in place.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including monitoring of body temperature and hydration.
II. Preparation of Acute Brain Slices
For live-cell imaging, it is crucial to maintain the viability of the brain tissue.
-
Anesthesia and Perfusion: At the desired time point post-MCAO, deeply anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
aCSF Cutting Solution (Example): Compositions may vary, but a typical NMDG-based solution can be used to enhance slice viability.
-
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF cutting solution.
-
Sectioning: Section the brain into coronal slices (e.g., 200-300 µm thickness) using a vibratome. Collect the slices in a recovery chamber containing oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour.
III. This compound Staining Protocol for Acute Brain Slices
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. From the stock solution, prepare a working solution of this compound in aCSF at the desired final concentration (e.g., 5-10 µM).
-
Incubation: Transfer the recovered brain slices to the this compound working solution.
-
Staining: Incubate the slices for 20-30 minutes at 37°C, protected from light.
-
Washing: Wash the slices twice with fresh aCSF for 5-10 minutes each to remove excess probe.
-
Mounting: Mount the stained slices in a chamber suitable for live-cell imaging on a confocal or fluorescence microscope.
IV. This compound Staining Protocol for Fresh-Frozen Brain Sections
For endpoint analysis, fresh-frozen sections can be used.
-
Tissue Preparation: At the desired time point post-MCAO, euthanize the animal and rapidly dissect the brain. Snap-freeze the brain in isopentane cooled with dry ice.
-
Sectioning: Section the frozen brain into coronal slices (e.g., 10-20 µm thickness) using a cryostat. Mount the sections on glass slides.
-
Staining: a. Allow the sections to air dry briefly. b. Prepare a working solution of this compound in phosphate-buffered saline (PBS, pH 7.4) at the desired final concentration (e.g., 5-10 µM). c. Apply the this compound working solution to the tissue sections and incubate for 20-30 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Gently wash the sections twice with PBS to remove excess probe.
-
Coverslipping: Mount a coverslip using an aqueous mounting medium.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for this compound staining of ischemic brain tissue.
References
Application Notes and Protocols: HKOCl-4 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to HKOCl-4
This compound is a rhodol-based yellow fluorescent probe designed for the highly sensitive and selective detection of hypochlorous acid (HOCl), a potent reactive oxygen species (ROS).[1][2] In the field of neuroscience, HOCl is increasingly recognized for its role in both physiological and pathological processes, including neuroinflammation, oxidative stress, and neuronal cell death, particularly in the context of ischemic stroke.[3][4] this compound offers a valuable tool to visualize and quantify HOCl production in living cells and tissues, thereby enabling researchers to investigate the intricate roles of this reactive species in neurological disorders.[1] The probe exhibits a fast response time, reaching a plateau within 2 minutes of reacting with HOCl, and a significant fluorescence enhancement, making it suitable for real-time imaging studies.
II. Quantitative Data
The photophysical and chemical properties of this compound are summarized below, providing key data for experimental design and data interpretation.
Table 1: Photophysical and Performance Characteristics of this compound
| Parameter | Value | Reference |
| Excitation Wavelength (Ex) | 530 nm | |
| Emission Wavelength (Em) | 557 nm | |
| Fluorescence Fold Increase (vs. other analytes) | >20-fold | |
| Response Time | < 2 minutes | |
| Non-toxic Concentration in Macrophages | up to 50 µM |
III. Experimental Protocols
This section provides detailed protocols for the application of this compound in a common neuroscience research model: the investigation of HOCl production in an ischemic stroke model.
A. In Vivo Imaging of HOCl in a Rat Model of Ischemic Stroke
This protocol describes the use of HKOCl-4r, a derivative of this compound designed for better cellular uptake, to visualize HOCl production in the brain of a rat subjected to middle cerebral artery occlusion (MCAO), a widely used model of ischemic stroke.
1. Middle Cerebral Artery Occlusion (MCAO) Model
The intraluminal suture method is a common and effective technique for inducing focal cerebral ischemia.
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat. Maintain body temperature at 37 ± 0.5°C throughout the surgical procedure.
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the ICA and the proximal CCA.
-
Introduce a 4-0 nylon monofilament suture with a blunted, silicon-coated tip through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion length is typically 18-20 mm from the carotid bifurcation.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
2. Preparation and Administration of HKOCl-4r
-
Probe Preparation: Prepare a stock solution of HKOCl-4r in DMSO. Immediately before use, dilute the stock solution in a vehicle suitable for intravenous injection (e.g., saline with a small percentage of a solubilizing agent like Cremophor EL). The final concentration should be determined based on preliminary dose-response studies.
-
Administration: Administer the HKOCl-4r solution via intravenous injection (e.g., tail vein) at a specific time point post-reperfusion (e.g., 24 hours).
3. In Vivo Fluorescence Imaging
-
Imaging System: Utilize a whole-animal in vivo imaging system equipped with the appropriate excitation and emission filters for HKOCl-4r (Ex: 530 nm, Em: 557 nm).
-
Image Acquisition:
-
Anesthetize the animal at the desired time point after HKOCl-4r administration.
-
Place the animal in the imaging chamber.
-
Acquire fluorescence images of the brain region of interest.
-
A control group of sham-operated animals should be imaged under identical conditions.
-
B. Ex Vivo Imaging of HOCl in Brain Slices
This protocol allows for higher resolution imaging of HOCl production in specific brain regions.
1. Brain Slice Preparation
-
Perfusion and Extraction: At the desired time point after MCAO and HKOCl-4r administration, deeply anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Slicing: Carefully extract the brain and post-fix in 4% PFA overnight at 4°C. Prepare coronal brain slices (e.g., 30-50 µm thickness) using a vibratome or cryostat.
2. Fluorescence Microscopy
-
Mounting: Mount the brain slices on microscope slides with an appropriate mounting medium.
-
Imaging:
-
Use a confocal or epifluorescence microscope equipped with filters for HKOCl-4r (Ex: 530 nm, Em: 557 nm).
-
Acquire images of the ischemic and contralateral (non-ischemic) hemispheres.
-
The fluorescence intensity can be quantified using image analysis software (e.g., ImageJ).
-
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the underlying signaling pathway leading to HOCl production in the context of ischemic stroke and the experimental workflow for its detection using this compound.
Caption: Signaling pathway of HOCl production and detection in ischemic stroke.
Caption: Experimental workflow for this compound application in neuroscience research.
V. Data Analysis and Interpretation
-
Image Analysis: Fluorescence intensity in the regions of interest (e.g., ischemic core, penumbra) should be quantified using appropriate software. The data should be normalized to the contralateral, non-ischemic hemisphere to control for background fluorescence.
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) should be used to compare fluorescence levels between experimental groups (e.g., MCAO vs. sham).
-
Interpretation: An increase in this compound fluorescence in the ischemic brain tissue indicates an elevated production of HOCl. This can be correlated with other markers of neuroinflammation, oxidative stress, and neuronal damage (e.g., infarct volume, neurological deficit scores) to understand the role of HOCl in the pathophysiology of the disease.
VI. Conclusion
This compound and its derivatives are powerful tools for the detection of hypochlorous acid in neuroscience research. Their high sensitivity, selectivity, and rapid response make them ideal for visualizing and quantifying HOCl in both in vivo and ex vivo models of neurological diseases. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound to investigate the role of HOCl-mediated oxidative stress and neuroinflammation, and to explore potential therapeutic interventions targeting this pathway. Future applications may include the use of this compound in other neurodegenerative disease models where oxidative stress is implicated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Detecting Endogenous Hypochlorous Acid in Macrophages using HKOCl-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in the innate immune system as a primary microbicidal agent produced by phagocytes, such as macrophages. It is generated within the phagosome through the action of myeloperoxidase (MPO) on hydrogen peroxide and chloride ions. While essential for host defense, the dysregulation of HOCl production is implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis, arthritis, and neurodegenerative disorders. Consequently, the sensitive and selective detection of endogenous HOCl in living cells is crucial for understanding its physiological and pathological roles and for the development of novel therapeutic strategies.
HKOCl-4 is a rhodol-based yellow fluorescent probe specifically designed for the detection of hypochlorous acid. Its mechanism of action relies on a selective reaction with HOCl, which induces a significant increase in its fluorescence intensity. This property makes this compound a valuable tool for imaging and quantifying endogenous HOCl production in macrophages. This document provides detailed application notes and protocols for the use of this compound in detecting endogenous HOCl in macrophage cell lines.
Quantitative Data
The following table summarizes the key quantitative parameters of the this compound fluorescent probe. This data is essential for experimental design and data interpretation.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~530 nm | |
| Emission Wavelength (λem) | ~557 nm | |
| Molar Extinction Coefficient (ε) | Data not available in searched literature. For a related rhodol-based probe, HKOCl-3, ε is 2.3 x 10⁴ M⁻¹cm⁻¹ at 455 nm. | [1] |
| Fluorescence Quantum Yield (Φ) | Data not available in searched literature. For a related rhodol-based probe, HKOCl-3, Φ is 0.001 in the absence of HOCl. | [1] |
| Fluorescence Enhancement | >20-fold increase in fluorescence intensity in the presence of HOCl compared to other ROS. | |
| Recommended Concentration for Live Cell Imaging | 1-10 µM | |
| Cell Line for Application | RAW264.7 (murine macrophage cell line) |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the detection of endogenous HOCl in RAW264.7 macrophages using this compound.
Materials
-
This compound fluorescent probe
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS) for macrophage stimulation
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Confocal microscope with appropriate filter sets
Experimental Workflow
The following diagram illustrates the overall workflow for the experiment.
Caption: Experimental workflow for detecting endogenous HOCl in macrophages.
Detailed Protocol
-
Cell Culture and Seeding:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
For imaging experiments, seed the cells onto glass-bottom dishes or chamber slides at an appropriate density to achieve 70-80% confluency on the day of the experiment. Allow the cells to adhere overnight.
-
-
Probe Loading:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed serum-free DMEM or PBS to a final working concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Macrophage Stimulation:
-
Prepare a stock solution of PMA (e.g., 1 mg/mL in DMSO) or LPS (e.g., 1 mg/mL in sterile water).
-
After probe loading, wash the cells twice with warm PBS to remove any excess probe.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
To induce HOCl production, add PMA to a final concentration of 50-100 ng/mL or LPS to a final concentration of 1 µg/mL.
-
Incubate the cells for the desired time period (e.g., 30-60 minutes) at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.
-
For control experiments, include an unstimulated cell group (vehicle control) and a group pre-treated with an MPO inhibitor (e.g., 4-aminobenzoic acid hydrazide, ABAH) before PMA or LPS stimulation.
-
-
Confocal Microscopy Imaging:
-
Immediately after stimulation, image the cells using a confocal laser scanning microscope.
-
Set the excitation wavelength to ~530 nm and collect the emission between 550-600 nm.
-
Use a 40x or 63x oil-immersion objective for high-resolution imaging.
-
Optimize the laser power, detector gain, and pinhole settings to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching. It is crucial to use the same imaging settings for all experimental groups to allow for quantitative comparison.
-
Acquire images from multiple fields of view for each condition.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of the images.
-
Define regions of interest (ROIs) around individual cells or the entire field of view.
-
Measure the mean fluorescence intensity for each ROI.
-
Subtract the background fluorescence from the measurements.
-
Calculate the fold-change in fluorescence intensity in stimulated cells compared to unstimulated control cells.
-
Perform statistical analysis to determine the significance of the observed changes.
-
Signaling Pathway of HOCl Production
The production of HOCl in macrophages upon stimulation with PMA is a multi-step process involving a cascade of signaling events. The following diagram illustrates the key components of this pathway.
Caption: Signaling pathway of PMA-induced HOCl production in macrophages.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of this compound.
-
Increase the stimulation time with PMA or LPS.
-
Check the viability of the cells.
-
Optimize microscope settings (increase laser power or gain).
-
-
High Background Fluorescence:
-
Decrease the concentration of this compound.
-
Ensure thorough washing after probe loading.
-
Use a high-quality, low-autofluorescence imaging medium.
-
-
Phototoxicity/Photobleaching:
-
Reduce laser power and exposure time.
-
Use an anti-fade mounting medium if imaging fixed cells.
-
Acquire images in a single Z-plane if possible.
-
Conclusion
This compound is a highly effective fluorescent probe for the detection and imaging of endogenous HOCl in macrophages. The protocols and data presented in this document provide a comprehensive guide for researchers to utilize this tool to investigate the intricate roles of HOCl in health and disease. Careful optimization of experimental conditions and adherence to the outlined protocols will ensure reliable and reproducible results.
References
Application Notes and Protocols for HKOCl-4 in Flow Cytometry Analysis of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypochlorous acid (HOCl) is a potent reactive oxygen species (ROS) generated by myeloperoxidase (MPO) in phagocytes during inflammation. While crucial for host defense against pathogens, excessive HOCl production can lead to oxidative stress and cellular damage, implicating it in various inflammatory diseases. HKOCl-4 is a highly sensitive and selective rhodol-based yellow fluorescent probe designed for the detection of HOCl in living cells. Its reaction with HOCl triggers a significant fluorescence enhancement, making it a valuable tool for studying the role of HOCl in biological systems. This document provides detailed application notes and protocols for the use of this compound and its derivatives (HKOCl-4r for enhanced cellular retention and HKOCl-4m for mitochondria-targeting) in the quantitative analysis of HOCl-mediated oxidative stress by flow cytometry.
Principle of Detection
This compound is designed based on a selective oxidative O-dearylation reaction. In its native state, the probe is non-fluorescent. Upon reaction with HOCl, a 2,6-dichlorophenol moiety is cleaved, leading to the formation of a highly fluorescent rhodol product. This "turn-on" fluorescence response is rapid and highly specific for HOCl over other ROS, enabling precise quantification of its production within cells.
Product Information
| Probe | Target | Excitation (Ex) | Emission (Em) | Key Features |
| This compound | General cellular HOCl | ~530 nm | ~557 nm | High sensitivity and selectivity for HOCl.[1] |
| HKOCl-4r | Cytosolic HOCl | Not specified | Not specified | Designed for better cellular uptake and retention.[2][3] |
| HKOCl-4m | Mitochondrial HOCl | 490 nm | 527 nm | Specifically targets mitochondria to monitor localized HOCl production.[3] |
Application: Flow Cytometry Analysis of Endogenous HOCl Production
Flow cytometry provides a high-throughput method to quantify HOCl production at the single-cell level. The following protocol is a general guideline and may require optimization for specific cell types and experimental conditions. This protocol is adapted from methodologies established for the closely related probe, HKOCl-3, which has been successfully applied in flow cytometry for HOCl detection.
Materials Required
-
This compound, HKOCl-4r, or HKOCl-4m probe
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for your cells
-
Fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for stimulation (optional)
-
Diphenyleneiodonium chloride (DPI) as an NADPH oxidase inhibitor (optional)
-
Flow cytometry tubes
-
Flow cytometer with appropriate laser and filter sets (e.g., 488 nm or 532 nm laser for excitation and a filter for green/yellow fluorescence, such as a 530/30 nm bandpass filter).
Experimental Protocol
1. Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the required amount of this compound probe in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
PMA Stock Solution (1 mg/mL): Dissolve PMA in DMSO. Store at -20°C.
-
DPI Stock Solution (10 mM): Dissolve DPI in DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solutions to the desired working concentrations in cell culture medium or PBS.
2. Cell Preparation
-
Culture cells to the desired confluency. For suspension cells, pellet by centrifugation and resuspend in fresh medium. For adherent cells, detach using a gentle method (e.g., trypsin-EDTA), pellet, and resuspend in fresh medium.
-
Adjust the cell density to 1 x 10⁶ cells/mL in pre-warmed cell culture medium.
3. Staining with this compound
-
Add the this compound working solution to the cell suspension to a final concentration of 1-5 µM. Note: The optimal concentration should be determined empirically for each cell type and experimental setup. For HKOCl-4m, a concentration of 5 µM has been reported for cell imaging. For a similar probe, HKOCl-3, a concentration of 2 µM was used for flow cytometry.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator, protected from light.
4. Induction of Oxidative Stress (Optional)
-
To induce endogenous HOCl production, add PMA to the cell suspension to a final concentration of 100-500 ng/mL.
-
For inhibitor controls, pre-incubate the cells with an inhibitor such as DPI (e.g., 100 nM) for 30 minutes before PMA stimulation.
-
Incubate for the desired period (e.g., 30 minutes to 2 hours) at 37°C.
5. Washing and Resuspension
-
After incubation, pellet the cells by centrifugation at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with 1 mL of PBS.
-
Centrifuge again and resuspend the cell pellet in 500 µL of PBS for flow cytometry analysis.
6. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer.
-
Excite the this compound probe using a suitable laser (e.g., 488 nm or 532 nm).
-
Collect the fluorescence emission using a standard green/yellow fluorescence channel (e.g., FITC or PE channel).
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Use unstained cells and cells stained with this compound but without stimulation as negative controls to set the baseline fluorescence.
Data Analysis
The data can be analyzed by plotting histograms of fluorescence intensity. The geometric mean of fluorescence intensity (gMFI) is a robust statistical parameter to quantify the shift in fluorescence and, therefore, the level of intracellular HOCl.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained using the closely related probe HKOCl-3 in RAW264.7 macrophages, which can serve as an expected trend for this compound experiments.
| Cell Line | Treatment | HKOCl-3 Conc. | Geometric Mean of Fluorescence Intensity (gMFI) | Fold Change vs. Control |
| RAW264.7 | Control (Unstimulated) | 2 µM | ~1,500 | 1.0 |
| RAW264.7 | PMA (500 ng/mL) | 2 µM | ~15,000 | ~10.0 |
| RAW264.7 | PMA (500 ng/mL) + DPI (100 nM) | 2 µM | ~3,000 | ~2.0 |
Visualizations
This compound Detection Mechanism
References
Application Notes and Protocols for In Vivo Imaging of Hypochlorous Acid Using HKOCl-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in the innate immune system's defense against pathogens. However, its overproduction is implicated in the pathology of various diseases, including neuroinflammatory and autoimmune disorders. The fluorescent probe HKOCl-4 and its derivatives are highly sensitive and selective tools for the detection and visualization of HOCl in living cells and tissues, offering valuable insights into the roles of this oxidant in health and disease. These rhodol-based yellow fluorescent probes provide a robust platform for in vivo imaging, enabling real-time monitoring of HOCl dynamics.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the this compound probe, providing a comparative overview of its performance characteristics.
| Parameter | Value | Notes |
| Excitation Wavelength (Ex) | 530 nm | Optimal wavelength for excitation. |
| Emission Wavelength (Em) | 557 nm | Peak fluorescence emission wavelength. |
| Fluorescence Fold Increase | >20-fold | Upon reaction with HOCl compared to other reactive oxygen species.[1] |
| Response Time | < 2 minutes | Reaches plateau within 2 minutes of exposure to HOCl.[1] |
| Biocompatibility | Non-toxic | No significant toxicity observed in RAW264.7 macrophages at concentrations up to 50 µM.[1] |
Mechanism of Action
This compound is a rhodol-based fluorescent probe designed for the specific detection of hypochlorous acid. Its mechanism relies on a highly selective reaction with HOCl, which triggers a significant increase in fluorescence intensity. This "turn-on" response allows for the sensitive visualization of HOCl in complex biological environments.
Caption: Mechanism of this compound activation by HOCl.
Experimental Protocols
In Vitro Imaging of Endogenous HOCl in Macrophages
This protocol describes the use of this compound derivatives, HKOCl-4r (for enhanced cellular uptake) and HKOCl-4m (for mitochondria-targeting), to detect endogenous HOCl in macrophage cell lines.[2][3]
Materials:
-
HKOCl-4r or HKOCl-4m probe
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Cell Stimulation: To induce endogenous HOCl production, stimulate the cells with PMA (1 µg/mL) or LPS (1 µg/mL) for the desired time period.
-
Probe Loading: Incubate the stimulated and control cells with 5 µM HKOCl-4r or HKOCl-4m in serum-free DMEM for 30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Imaging: Image the cells using a confocal microscope with excitation at 530 nm and emission collection at 550-600 nm.
Caption: Workflow for in vitro HOCl imaging.
In Vivo Imaging of HOCl in an Ischemic Stroke Model
This protocol details the application of HKOCl-4r for visualizing HOCl production in a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAO).
Materials:
-
HKOCl-4r probe
-
Adult male Sprague-Dawley rats (250-300g)
-
Isoflurane for anesthesia
-
Surgical instruments for MCAO
-
In vivo imaging system
Procedure:
-
Animal Model: Induce ischemic stroke in rats using the MCAO model. Briefly, anesthetize the rat and occlude the middle cerebral artery with a filament.
-
Probe Administration: After the desired period of ischemia and reperfusion, administer HKOCl-4r (e.g., via tail vein injection). The optimal dose and timing should be determined empirically.
-
In Vivo Imaging: At various time points post-injection, image the brain of the anesthetized rat using an in vivo imaging system equipped with the appropriate filters for HKOCl-4r's excitation and emission wavelengths.
-
Ex Vivo Validation (Optional): Following in vivo imaging, euthanize the animal and perfuse the brain with PBS. Cryosection the brain tissue and image the sections using a fluorescence microscope to confirm the localization of the probe's signal.
Caption: Workflow for in vivo HOCl imaging in MCAO model.
Signaling Pathway of HOCl Production in Phagocytes
The production of hypochlorous acid in phagocytes, such as macrophages, is a key component of the oxidative burst. This process is initiated by the activation of NADPH oxidase, leading to the generation of superoxide, which is then converted to hydrogen peroxide. Finally, the enzyme myeloperoxidase (MPO) catalyzes the reaction between hydrogen peroxide and chloride ions to produce hypochlorous acid.
Caption: Signaling pathway of HOCl production in phagocytes.
Conclusion
This compound and its derivatives are powerful tools for the sensitive and selective detection of hypochlorous acid in both in vitro and in vivo settings. The provided protocols and data serve as a guide for researchers to effectively utilize these probes to investigate the roles of HOCl in various physiological and pathological processes, ultimately aiding in the development of novel therapeutic strategies.
References
Application Notes and Protocols for HKOCl-4: A Fluorescent Probe for Hypochlorous Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), is a critical component of the innate immune system, primarily produced by phagocytes such as neutrophils and macrophages to combat invading pathogens.[1] However, the dysregulation of HOCl production is implicated in a range of pathological conditions, including inflammatory diseases, cardiovascular disorders, and neurodegenerative diseases.[1] The development of selective and sensitive tools for the detection of HOCl in biological systems is therefore crucial for understanding its physiological and pathological roles.
HKOCl-4 is a rhodol-based yellow fluorescent probe designed for the highly sensitive and selective detection of hypochlorous acid in living cells and tissues.[2][3] Its longer absorption wavelength and enhanced pH stability compared to traditional fluorescein-based probes make it a valuable tool for biological imaging.[4] This document provides detailed application notes and protocols for the synthesis and research use of this compound and its derivatives, HKOCl-4r and HKOCl-4m, which are engineered for improved cellular uptake and mitochondrial targeting, respectively.
Physicochemical and Spectroscopic Properties
This compound exhibits a rapid, turn-on fluorescent response to HOCl, with a significant increase in fluorescence intensity upon reaction. The probe demonstrates high selectivity for HOCl over other biologically relevant reactive oxygen and nitrogen species.
| Property | This compound | HKOCl-4r | HKOCl-4m |
| Molecular Formula | C38H35Cl2NO7 | C42H43Cl2NO9 | C63H61BrCl2N3O7P |
| Molecular Weight | 688.59 g/mol | 784.69 g/mol | 1153.96 g/mol |
| Appearance | Solid | Solid | Pink to red solid |
| Excitation Wavelength | 530 nm | 530 nm | 490 nm |
| Emission Wavelength | 557 nm | 557 nm | 527 nm |
| Purity (HPLC) | >95% | >95% | >98% |
| Storage | -20°C, sealed, protected from light | -20°C, sealed, protected from light | -20°C, sealed, protected from light |
| Solubility | DMSO (up to 200 mg/mL with sonication) | DMSO | DMSO (up to 52.5 mg/mL with sonication) |
| ¹H NMR (CDCl₃) | Refer to Supplementary Information | Refer to Supplementary Information | Refer to Supplementary Information |
| ¹³C NMR (CDCl₃) | Refer to Supplementary Information | Refer to Supplementary Information | Refer to Supplementary Information |
| HRMS (ESI) | Refer to Supplementary Information | Refer to Supplementary Information | Refer to Supplementary Information |
| Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, and HRMS) for this compound, HKOCl-4r, and HKOCl-4m can be found in the supplementary information of Bai, X., et al. Org. Chem. Front., 2020, 7, 993-996. |
Experimental Protocols
I. Synthesis of this compound
The synthesis of this compound is based on the condensation of a rhodol core with a 2,6-dichlorophenol recognition moiety. A detailed, step-by-step protocol is provided in the supplementary information of the primary literature (Bai, X., et al. Org. Chem. Front., 2020, 7, 993-996). The general synthetic workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Materials:
-
Rhodol precursor
-
2,6-Dichlorophenol derivative
-
Acid catalyst (e.g., trifluoroacetic acid)
-
Anhydrous solvents (e.g., dichloromethane, acetonitrile)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: Dissolve the rhodol precursor and the 2,6-dichlorophenol derivative in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Condensation: Add the acid catalyst to the reaction mixture. Stir the reaction at the specified temperature for the time indicated in the primary literature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction and perform an aqueous workup to remove the catalyst and other water-soluble impurities. Extract the product into an organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and HRMS.
II. Preparation of this compound Stock Solution
-
Solvent: Use anhydrous dimethyl sulfoxide (DMSO) to prepare the stock solution. Hygroscopic DMSO can affect solubility.
-
Concentration: Prepare a stock solution of 1-10 mM. For example, to prepare a 10 mM stock solution, dissolve 6.89 mg of this compound in 1 mL of DMSO.
-
Dissolution: If necessary, use an ultrasonic bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage, protected from light. The solution is stable for up to 1 month at -20°C and 6 months at -80°C.
III. In Vitro Detection of HOCl
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium hypochlorite (NaOCl) solution (for generating HOCl)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Preparation of this compound working solution: Dilute the this compound stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 10 µM).
-
Preparation of HOCl solution: Prepare a fresh solution of HOCl by diluting a stock solution of NaOCl in PBS. The concentration of HOCl can be determined spectrophotometrically (ε₂₉₂ = 350 M⁻¹cm⁻¹).
-
Measurement: In a 96-well black plate, add the this compound working solution. Then, add varying concentrations of the HOCl solution.
-
Incubation: Incubate the plate at room temperature or 37°C for a short period (e.g., 2-5 minutes) to allow for the reaction to complete.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at 530 nm and emission at 557 nm.
IV. Detection of Endogenous HOCl in Macrophages
This protocol describes the use of this compound to detect HOCl produced by macrophages upon stimulation.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation
-
Confocal microscope
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable culture vessel (e.g., glass-bottom dish for imaging) until they reach the desired confluency.
-
Probe Loading: Wash the cells with warm PBS. Incubate the cells with this compound (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37°C.
-
Washing: Wash the cells twice with warm PBS to remove excess probe.
-
Stimulation: Treat the cells with a stimulating agent such as PMA (e.g., 100 ng/mL) or a combination of LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 20 ng/mL) in PBS or imaging buffer.
-
Imaging: Immediately after adding the stimulant, acquire fluorescence images using a confocal microscope with excitation at ~530 nm and emission collection at ~550-600 nm. Time-lapse imaging can be performed to monitor the dynamics of HOCl production.
V. Detection of HOCl in Ischemic Brain Tissue (using HKOCl-4r)
HKOCl-4r is a derivative of this compound designed for better cellular uptake and is suitable for tissue imaging.
Materials:
-
Animal model of ischemic stroke (e.g., middle cerebral artery occlusion - MCAO model)
-
HKOCl-4r stock solution
-
Saline or appropriate vehicle for injection
-
Tissue cryostat
-
Fluorescence microscope
Procedure:
-
Probe Administration: Following the ischemic insult and reperfusion, administer HKOCl-4r to the animal via an appropriate route (e.g., intravenous or intraperitoneal injection). The optimal dose and timing should be determined empirically.
-
Tissue Collection: At the desired time point after probe administration, perfuse the animal with saline and then paraformaldehyde to fix the tissues. Collect the brain tissue.
-
Tissue Processing: Cryoprotect the brain tissue (e.g., in sucrose solutions) and then freeze it. Section the brain tissue using a cryostat.
-
Imaging: Mount the tissue sections on microscope slides and image them using a fluorescence microscope with appropriate filter sets for HKOCl-4r (Ex/Em: ~530/557 nm).
Signaling Pathways
HOCl Production in Macrophages
The production of hypochlorous acid in macrophages is a key event in the innate immune response. It is initiated by the activation of the NADPH oxidase complex, leading to the generation of superoxide, which is then converted to hydrogen peroxide. The enzyme myeloperoxidase (MPO) subsequently catalyzes the formation of HOCl from hydrogen peroxide and chloride ions.
Caption: HOCl production pathway in activated macrophages.
Role of HOCl in Ischemic Stroke
In the context of ischemic stroke, microglia, the resident immune cells of the brain, can be activated and produce HOCl via the MPO pathway. This HOCl can then contribute to secondary brain injury by, for example, promoting the release of the pro-inflammatory molecule, High Mobility Group Box 1 (HMGB1), from neurons.
Caption: Role of microglial HOCl in ischemic brain injury.
References
- 1. new.ras.ru [new.ras.ru]
- 2. Rhodols – synthesis, photophysical properties and applications as fluorescent probes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. This compound: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Application of Two-Photon Active Fluorescent Rhodol Dyes for Antibody Conjugation and In Vitro Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Co-staining with HKOCl-4 and Other Cellular Markers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HKOCl-4 is a rhodol-based yellow fluorescent probe designed for the sensitive and selective detection of hypochlorous acid (HOCl), a key reactive oxygen species (ROS) involved in various physiological and pathological processes. Its utility can be significantly enhanced by co-staining with other fluorescent markers to simultaneously visualize HOCl production and specific cellular organelles. This allows for a more comprehensive understanding of the spatial and temporal dynamics of HOCl within the cellular environment. This document provides detailed application notes and protocols for co-staining this compound and its derivatives with markers for mitochondria, lysosomes, and the endoplasmic reticulum.
Properties of this compound and its Derivatives
This compound exhibits excellent photophysical properties, including a longer absorption wavelength and better pH stability compared to fluorescein-based probes. For targeted applications, two useful derivatives are available:
-
HKOCl-4r: Designed for enhanced cellular uptake.
-
HKOCl-4m: Specifically engineered for targeting mitochondria.[1][2]
These probes have been successfully used to detect endogenous HOCl in macrophages.[1][2]
Quantitative Data
The performance of HKOCl series probes is characterized by high sensitivity and selectivity. The data below for the closely related probe HKOCl-3 illustrates the typical performance.
| Parameter | Value | Reference |
| Fluorescence Enhancement | >358-fold upon reaction with HOCl | |
| Detection Limit | 0.33 nM | |
| Excitation Wavelength | ~530 nm | |
| Emission Wavelength | ~557 nm | |
| Response Time | < 1 minute |
Selectivity of HKOCl-3 over other Reactive Species:
| Reactive Species | Fluorescence Response (relative to HOCl) |
| HOCl | 100% |
| H₂O₂ | Negligible |
| ¹O₂ | Negligible |
| ROO• | Negligible |
| TBHP | Negligible |
| •NO | Negligible |
| O₂•⁻ | Negligible |
| •OH | < 0.1% |
| ONOO⁻ | < 1.2% |
Data adapted from studies on HKOCl-3, a close analog of this compound.
Signaling Pathway
Hypochlorous acid is a potent oxidant produced by immune cells, particularly macrophages and neutrophils, and plays a critical role in both host defense and inflammatory pathology.
Caption: Hypochlorous acid (HOCl) production and signaling cascade in macrophages.
Experimental Workflow for Co-staining
The general workflow for co-staining live cells with this compound and an organelle-specific marker involves sequential incubation with the probes, followed by imaging.
Caption: General experimental workflow for co-staining with this compound.
Experimental Protocols
Important Considerations:
-
Cell Culture: Adherent cells should be seeded on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.
-
Reagent Preparation: Prepare stock solutions of this compound and other dyes in high-quality, anhydrous DMSO. Protect fluorescent probes from light.
-
Imaging: Use a confocal microscope equipped with appropriate laser lines and emission filters to minimize spectral bleed-through. Sequential scanning is recommended.
Protocol 1: Co-staining of Mitochondria with HKOCl-4m and MitoTracker Green
This protocol is designed to visualize HOCl production within or in close proximity to mitochondria.
Materials:
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HKOCl-4m (Mitochondria-targeting HOCl probe)
-
MitoTracker™ Green FM
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
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Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
DMSO
Procedure:
-
Cell Preparation: Seed cells in a glass-bottom dish and culture until they reach the desired confluency.
-
MitoTracker Staining:
-
Prepare a 100 nM working solution of MitoTracker™ Green FM in pre-warmed imaging medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the MitoTracker™ working solution to the cells and incubate for 30 minutes at 37°C.
-
-
Washing:
-
Remove the MitoTracker™ solution and wash the cells twice with warm PBS.
-
-
HKOCl-4m Staining:
-
Prepare a 5-10 µM working solution of HKOCl-4m in pre-warmed imaging medium.
-
Add the HKOCl-4m working solution to the cells and incubate for 30 minutes at 37°C.
-
-
Induction of HOCl (Optional):
-
To visualize endogenous HOCl production, cells can be stimulated. For example, macrophages can be treated with 500 ng/mL of phorbol 12-myristate 13-acetate (PMA) during or after HKOCl-4m incubation.
-
-
Imaging:
-
Wash the cells once with warm imaging medium to remove excess probe.
-
Image the cells immediately using a confocal microscope.
-
MitoTracker™ Green: Excitation/Emission ~490/516 nm.
-
HKOCl-4m: Excitation/Emission ~530/557 nm.
-
Protocol 2: Co-staining of Lysosomes with this compound and LysoTracker Red
This protocol allows for the simultaneous visualization of lysosomes and HOCl.
Materials:
-
This compound
-
LysoTracker™ Red DND-99
-
Live-cell imaging medium
-
PBS or HBSS
-
DMSO
Procedure:
-
Cell Preparation: Culture cells on a suitable imaging dish.
-
LysoTracker Staining:
-
Prepare a 50-75 nM working solution of LysoTracker™ Red in pre-warmed imaging medium.
-
Remove the culture medium, wash once with PBS, and add the LysoTracker™ working solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the LysoTracker™ solution and wash the cells twice with warm PBS.
-
-
This compound Staining:
-
Prepare a 5 µM working solution of this compound in pre-warmed imaging medium.
-
Add the this compound working solution and incubate for 30 minutes at 37°C.
-
-
Induction of HOCl (Optional):
-
If desired, stimulate cells to produce HOCl as described in Protocol 1.
-
-
Imaging:
-
Wash cells once with warm imaging medium.
-
Proceed with imaging.
-
This compound: Excitation/Emission ~530/557 nm.
-
LysoTracker™ Red: Excitation/Emission ~577/590 nm.
-
Protocol 3: Co-staining of the Endoplasmic Reticulum with this compound and ER-Tracker Blue-White DPX
This protocol facilitates the visualization of HOCl in relation to the endoplasmic reticulum.
Materials:
-
This compound
-
ER-Tracker™ Blue-White DPX
-
Live-cell imaging medium
-
PBS or HBSS
-
DMSO
Procedure:
-
Cell Preparation: Culture cells as previously described.
-
ER-Tracker Staining:
-
Prepare a 100 nM to 1 µM working solution of ER-Tracker™ Blue-White DPX in pre-warmed imaging medium.
-
Remove the culture medium, wash once with PBS, and add the ER-Tracker™ working solution.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washing:
-
Remove the ER-Tracker™ solution and wash the cells twice with warm PBS.
-
-
This compound Staining:
-
Prepare a 5 µM working solution of this compound in pre-warmed imaging medium.
-
Add the this compound solution and incubate for 30 minutes at 37°C.
-
-
Induction of HOCl (Optional):
-
Stimulate cells if required.
-
-
Imaging:
-
Wash cells once with warm imaging medium.
-
Image the cells.
-
ER-Tracker™ Blue-White DPX: Excitation/Emission ~374/430-640 nm (use a DAPI filter set).
-
This compound: Excitation/Emission ~530/557 nm.
-
Note on Fixation: this compound is designed for live-cell imaging. The fluorescence of organelle trackers may be partially retained after formaldehyde fixation, but signal intensity is often reduced. It is recommended to perform all imaging in live cells.
These protocols provide a robust framework for investigating the subcellular localization of hypochlorous acid. Researchers are encouraged to optimize incubation times and probe concentrations for their specific cell type and experimental conditions.
References
Troubleshooting & Optimization
troubleshooting high background fluorescence with HKOCl-4
Welcome to the technical support center for HKOCl-4, a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and answer frequently asked questions related to the use of this compound in your experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly impact the quality of your imaging data by reducing the signal-to-noise ratio. Below is a step-by-step guide to help you identify and resolve the root cause of high background when using this compound.
Problem: High background fluorescence is obscuring the specific signal from this compound.
Step 1: Identify the Source of the High Background
The first step is to determine the origin of the unwanted fluorescence.
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Unstained Control: Image an unstained sample (cells or tissue) using the same imaging settings you would use for your this compound experiment. Significant fluorescence in this control points to autofluorescence from the sample itself.[1]
-
Probe-Only Control (No Cells): Image a solution of your this compound working solution in your imaging buffer. This will help determine if the probe solution itself is contributing to the background.
-
No Primary Stimulus Control: If your experiment involves stimulating cells to produce HOCl, include a control where cells are loaded with this compound but not stimulated. This helps to differentiate basal probe signal from stimulus-induced signal and high background.
Step 2: Optimize Experimental Parameters
Based on the results from Step 1, follow the relevant troubleshooting steps below.
If Autofluorescence is the Issue:
-
Choose the Right Filters: Ensure your microscope's excitation and emission filters are a good match for this compound (Ex: 530 nm, Em: 557 nm) to minimize the detection of out-of-spectrum autofluorescence.[2]
-
Spectral Imaging and Linear Unmixing: If available, use a spectral confocal microscope to separate the this compound signal from the autofluorescence spectrum computationally.[3]
-
Use a Quenching Agent: Consider using a commercial autofluorescence quencher if the background is particularly strong.[1]
If the Probe is Contributing to High Background:
-
Optimize Probe Concentration: A high concentration of the fluorescent probe is a common cause of high background.[1] Perform a concentration titration to find the lowest effective concentration of this compound that still provides a robust signal.
-
Proper Washing Steps: Insufficient washing can leave unbound probe in the sample. Increase the number and duration of washing steps after probe incubation.
-
Check Probe Purity and Storage: Ensure your this compound stock solution is properly stored to prevent degradation, which could lead to fluorescent byproducts.
General Troubleshooting for Non-Specific Staining:
-
Cell Culture Media: Phenol red in cell culture media is fluorescent. Before imaging, replace the medium with a phenol red-free medium or a clear buffered saline solution.
-
Mounting Media: Some mounting media can be a source of background fluorescence. Use a low-fluorescence mounting medium, preferably one with an anti-fade reagent to also prevent photobleaching.
Experimental Workflow for Troubleshooting High Background
Below is a logical workflow to diagnose and resolve high background fluorescence.
Caption: A logical workflow for diagnosing and resolving high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: this compound is a rhodol-based yellow fluorescent probe. The optimal excitation wavelength is approximately 530 nm, and the emission maximum is around 557 nm.
Q2: What is the recommended working concentration for this compound?
A2: The optimal concentration can vary depending on the cell type and experimental conditions. A common starting point is 10 µM. However, it is highly recommended to perform a concentration titration to determine the lowest effective concentration that gives a good signal-to-noise ratio for your specific application.
Q3: Is this compound toxic to cells?
A3: this compound has been shown to be non-toxic to living cells at concentrations up to 50 µM in RAW264.7 macrophages. However, it is always good practice to perform a cytotoxicity assay for your specific cell line and experimental duration.
Q4: How selective is this compound for hypochlorous acid?
A4: this compound exhibits excellent selectivity for hypochlorous acid (HOCl). It shows a greater than 20-fold increase in fluorescence intensity in response to HOCl compared to other reactive oxygen species (ROS) such as hydroxyl radicals, peroxynitrite, superoxide, nitric oxide, singlet oxygen, and hydrogen peroxide.
Q5: How can I be sure the signal I'm seeing is from HOCl?
A5: To confirm the specificity of the this compound signal for HOCl, you can use a scavenger control. Pre-incubating your cells with an HOCl scavenger, such as N-acetylcysteine (NAC), before adding this compound should diminish the fluorescence signal upon stimulation.
Hypochlorous Acid Production and this compound Detection Pathway
This diagram illustrates a simplified pathway of HOCl production in phagocytes and the subsequent detection by this compound.
Caption: Simplified pathway of HOCl production and detection by this compound.
Data Summary
For your convenience, here is a summary of the key spectral and experimental properties of this compound.
| Property | Value | Reference |
| Excitation Maximum | ~530 nm | |
| Emission Maximum | ~557 nm | |
| Recommended Starting Concentration | 10 µM | |
| Tested Non-Toxic Concentration | Up to 50 µM (in RAW264.7 cells) | |
| Selectivity | >20-fold over other ROS |
Experimental Protocols
General Protocol for Staining Cells with this compound
This is a general guideline. You may need to optimize the protocol for your specific cell type and experimental design.
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in serum-free medium or an appropriate buffer (e.g., HBSS) to the final working concentration (e.g., 10 µM).
-
Remove the culture medium from the cells and wash once with warm serum-free medium or buffer.
-
Incubate the cells with the this compound working solution for 30 minutes at 37°C.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells 2-3 times with warm buffer to remove any unbound probe.
-
-
Stimulation (Optional):
-
If your experiment involves inducing HOCl production, add the stimulus (e.g., PMA for phagocytes) to the cells in fresh buffer.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Ex: ~530 nm, Em: ~557 nm).
-
Control Experiments
-
Negative Control (Unstimulated): Follow the general protocol but do not add the stimulus. This will show the basal level of fluorescence.
-
Scavenger Control: Pre-incubate the cells with an HOCl scavenger (e.g., 1 mM N-acetylcysteine) for 20-30 minutes before adding the this compound probe. This should reduce the fluorescence signal upon stimulation.
-
Autofluorescence Control: Prepare a sample of unstained cells and image them using the same settings as your experimental samples.
References
HKOCl-4 selectivity against peroxynitrite and other ROS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the HKOCl-4 fluorescent probe. The information below addresses specific issues that may be encountered during experiments, with a focus on the probe's selectivity for hypochlorous acid (HOCl) over peroxynitrite (ONOO⁻) and other reactive oxygen species (ROS).
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for hypochlorous acid (HOCl) over other reactive oxygen species (ROS), particularly peroxynitrite (ONOO⁻)?
A1: this compound is a rhodol-based yellow fluorescent probe designed for the highly sensitive and selective detection of HOCl.[1][2] It exhibits a robust and rapid turn-on fluorescence response to HOCl.[2] Experimental data demonstrates a significant increase in fluorescence intensity for HOCl compared to other ROS and reactive nitrogen species (RNS). Specifically, this compound shows a greater than 20-fold increase in fluorescence intensity in response to HOCl when compared to other analytes such as hydroxyl radical (•OH), peroxynitrite (ONOO⁻), superoxide (O₂⁻), nitric oxide (NO), singlet oxygen (¹O₂), peroxyl radical (ROO•), tert-butyl hydroperoxide (TBHP), and hydrogen peroxide (H₂O₂).[3]
Data Presentation: Selectivity of this compound
| Analyte | Concentration | Fold Increase in Fluorescence |
| HOCl | 1 equivalent | >20 |
| Peroxynitrite (ONOO⁻) | 1 equivalent | ~1 |
| Hydroxyl radical (•OH) | 1 equivalent | ~1 |
| Superoxide (O₂⁻) | 10 equivalents | ~1 |
| Nitric oxide (NO) | 10 equivalents | ~1 |
| Singlet oxygen (¹O₂) | 10 equivalents | ~1 |
| Peroxyl radical (ROO•) | 10 equivalents | ~1 |
| tert-butyl hydroperoxide (TBHP) | 10 equivalents | ~1 |
| Hydrogen peroxide (H₂O₂) | 10 equivalents | ~1 |
Q2: What is the underlying mechanism of this compound's fluorescence turn-on response to HOCl?
A2: The detection mechanism of this compound is based on a specific chemical reaction with HOCl. The probe undergoes a HOCl-induced O-dearylation reaction.[2] This reaction cleaves a specific portion of the molecule, releasing the free rhodol fluorophore. The release of the rhodol results in a significant shift in the absorption peak from 500 nm to 530 nm and a robust turn-on fluorescence emission at 557 nm.
Q3: I am not observing the expected fluorescence signal. What are some potential reasons and troubleshooting steps?
A3: Several factors could contribute to a weak or absent fluorescence signal. Here are some common issues and corresponding troubleshooting steps:
-
Incorrect Filter Sets: Ensure you are using the correct excitation and emission wavelengths for this compound. The optimal excitation is around 530 nm, and the emission maximum is at 557 nm.
-
pH of the Buffer: this compound is designed to work optimally at a physiological pH of 7.4. Significant deviations from this pH can affect the probe's performance. Prepare your buffers fresh and verify the pH.
-
Probe Concentration: The recommended concentration for in vitro assays is typically 5 µM. For cellular imaging, a concentration of 10 µM has been used successfully. Ensure you are using the appropriate concentration for your specific application.
-
HOCl Concentration: The fluorescence response of this compound is dose-dependent. If the concentration of HOCl in your sample is below the detection limit, you may not observe a signal. Consider using a positive control with a known concentration of HOCl to validate the probe's activity.
-
Cellular Uptake (for live-cell imaging): If you are using the base this compound for cellular imaging, uptake might be limited. For improved cellular uptake and retention, consider using the HKOCl-4r derivative, which contains methyl ester groups that are hydrolyzed by intracellular esterases. For targeting mitochondria, the HKOCl-4m derivative is recommended.
Experimental Protocols
Protocol: Evaluating the Selectivity of this compound
This protocol outlines the steps to verify the selectivity of this compound against peroxynitrite and other ROS.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Hypochlorous acid (HOCl) solution (freshly prepared and concentration determined)
-
Peroxynitrite (ONOO⁻) solution
-
Solutions of other ROS/RNS to be tested (e.g., H₂O₂, •OH, NO)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of this compound Working Solution: Prepare a 5 µM solution of this compound in 0.1 M potassium phosphate buffer (pH 7.4). Note that the final solution may contain a small percentage of DMF (e.g., 0.1%) from the stock solution.
-
Preparation of Analyte Solutions: Prepare solutions of HOCl and other ROS/RNS in the same phosphate buffer. The final concentration of HOCl should be stoichiometric (e.g., 5 µM for a 1:1 ratio with the probe), while other ROS may be used at higher concentrations (e.g., 10-fold excess) to rigorously test for interference.
-
Assay Setup:
-
In a 96-well plate, add the this compound working solution to each well.
-
Add the respective analyte solutions (HOCl, ONOO⁻, other ROS) to the wells. Include a control well with only the this compound solution in buffer.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes. The reaction with HOCl is rapid, reaching a plateau within 2 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation set at 530 nm and emission recorded at 557 nm.
-
Data Analysis: Compare the fluorescence intensity of the wells containing different analytes to the control well and the well with HOCl. Calculate the fold increase in fluorescence for each analyte relative to the control.
Visualizations
Caption: Workflow for evaluating this compound selectivity.
Caption: this compound signaling pathway with HOCl.
References
- 1. This compound: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. This compound: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
HKOCl-4 Technical Support Center: Solubility Troubleshooting
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered when working with the fluorescent probe HKOCl-4 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer (e.g., PBS)?
A: this compound is a hydrophobic molecule with poor solubility in purely aqueous solutions. Direct addition of the solid probe or a highly concentrated stock solution into a buffer like Phosphate-Buffered Saline (PBS) will likely cause it to precipitate. To maintain solubility, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it carefully into the aqueous medium.
Q2: What is the recommended solvent for preparing an this compound stock solution?
A: The recommended solvent for preparing a primary stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is advisable to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can negatively impact the solubility of the product.[2]
Q3: How should I store my this compound stock solution?
A: Once dissolved in a solvent like DMSO, the stock solution should be stored at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[2] Ensure the container is sealed to protect it from moisture and light.[2]
Q4: Can I heat or sonicate my this compound solution to help it dissolve?
A: Yes, if precipitation occurs during the preparation of the stock solution or working solution, gentle heating and/or sonication can be used to aid dissolution. However, avoid excessive heat which could potentially degrade the compound.
Q5: What is the maximum concentration of this compound that is non-toxic to cells?
A: this compound has been shown to be non-toxic in RAW264.7 macrophages at concentrations up to 50 μM.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems and provides step-by-step solutions to resolve them.
Problem 1: The initial stock solution in DMSO is not clear or shows particulates.
-
Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Solution 1: Use an ultrasonic bath to aid dissolution.
-
Solution 2: Gently warm the solution.
-
Solution 3: Ensure you are using fresh, anhydrous DMSO.
Problem 2: The probe precipitates immediately upon dilution of the DMSO stock into an aqueous buffer.
-
Cause: "Solvent shock" – the rapid change in solvent polarity causes the hydrophobic compound to crash out of the solution. The final concentration of the organic solvent may be too low to keep the probe dissolved.
-
Solution 1 (Co-solvency): Do not dilute directly into a 100% aqueous buffer. Instead, prepare an intermediate solution containing a co-solvent. For in vitro experiments, a common approach is to dilute the DMSO stock into a buffer that already contains a small percentage of DMSO or another solubilizing agent.
-
Solution 2 (Use of Solubilizing Agents): For challenging applications, especially in vivo studies, carriers like SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) can be used to improve aqueous solubility.
Experimental Protocols & Data
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol outlines the standard procedure for preparing a high-concentration stock solution of this compound.
-
Weighing: Accurately weigh the required amount of solid this compound powder.
-
Solvent Addition: Add anhydrous DMSO to the solid to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If particulates remain, use an ultrasonic bath until the solution is clear. Gentle warming can also be applied.
-
Storage: Aliquot the stock solution into small, single-use volumes in light-protecting tubes and store at -20°C or -80°C.
Protocol 2: Preparation of In Vitro and In Vivo Working Solutions
The following table summarizes recommended solvent systems for preparing diluted working solutions for different experimental settings. The key is to add solvents sequentially and ensure the solution is clear at each step.
| Application | Solvent System | Final this compound Concentration | Reference |
| In Vitro | 10% DMSO in cell culture medium or buffer (e.g., PBS) | 5-10 µM | |
| In Vivo | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 5 mg/mL (suspended solution) | |
| In Vitro (Microscopy) | Potassium phosphate buffer (0.1 M, pH 7.4) containing 0.1% DMF | 10 µM |
Detailed Steps for In Vivo Preparation (Example):
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare a 1 mL final working solution, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until a uniform suspension is achieved. This yields a 5 mg/mL suspended solution suitable for injection.
-
Important: For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.
Visual Guides and Workflows
This compound Solubilization Workflow
The following diagram illustrates the recommended workflow for preparing this compound working solutions to avoid precipitation.
Troubleshooting Decision Tree
Use this decision tree to diagnose and solve solubility issues during your experiment.
Cellular Pathway for Endogenous HOCl Production
This compound is used to detect hypochlorous acid (HOCl), which is produced endogenously in phagocytes through a specific signaling pathway. Understanding this pathway is critical for designing experiments. For instance, in RAW264.7 cells, stimulation with PMA activates Protein Kinase C (PKC), which in turn activates NADPH Oxidase (NOX) and subsequently Myeloperoxidase (MPO) to produce HOCl.
References
Technical Support Center: Cytotoxicity Assessment of Hypochlorous Acid (HOCl)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of hypochlorous acid (HOCl) in various cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is hypochlorous acid (HOCl) and why is its cytotoxicity relevant?
A1: Hypochlorous acid is a powerful oxidizing agent produced by the immune system's neutrophils to combat pathogens.[1] However, excessive production of HOCl is implicated in the pathology of various inflammatory diseases, including atherosclerosis and neurodegenerative disorders.[1][2] Understanding its cytotoxic effects on different cell types is crucial for studying disease mechanisms and developing therapeutic interventions.
Q2: What is the difference between hypochlorous acid (HOCl) and sodium hypochlorite (NaOCl) in cytotoxicity studies?
A2: Sodium hypochlorite (NaOCl) is a salt that dissolves in water to form hypochlorous acid (HOCl) and the hypochlorite ion (OCl-). The equilibrium between HOCl and OCl- is pH-dependent. HOCl is generally considered the more potent antimicrobial and cytotoxic agent. In research, NaOCl is often used as the source of HOCl.[3] It is important to consider the pH of the culture medium, as it can influence the concentration of active HOCl.[3]
Q3: Does HKOCl-4 have cytotoxic effects?
A3: this compound is a rhodol-based fluorescent probe designed for the detection of hypochlorous acid in living cells and tissues. It is a tool used to measure HOCl levels and is not itself the cytotoxic agent being studied. When assessing the cytotoxicity of this compound itself, it has been found to be virtually nontoxic at concentrations up to 20 µM in RAW264.7 mouse macrophages after 24 hours of incubation.
Q4: What are the typical mechanisms of HOCl-induced cell death?
A4: HOCl can induce different forms of cell death depending on its concentration. At higher concentrations, it tends to cause rapid necrosis, while lower concentrations can trigger apoptosis. The apoptotic pathways induced by HOCl can be either caspase-dependent or caspase-independent and may involve the activation of calpains and the rupture of lysosomes.
Q5: Which cytotoxicity assays are suitable for assessing HOCl-induced cell death?
A5: Several assays can be used to measure HOCl cytotoxicity. The MTT assay, which measures metabolic activity, is a common choice. The LDH (lactate dehydrogenase) assay is useful for quantifying membrane integrity, as LDH is released from damaged cells. Fluorescent viability assays, such as those using alamarBlue, offer a sensitive alternative.
Quantitative Data Summary
The cytotoxic effects of hypochlorous acid (HOCl) and its salt, sodium hypochlorite (NaOCl), are dependent on the cell line, concentration, and exposure time. The following table summarizes reported cytotoxic concentrations in various cell lines.
| Compound/Agent | Cell Line | Concentration | Exposure Time | Effect | Reference |
| HOCl | Human Umbilical Vein Endothelial Cells (HUVECs) | 20-40 nmol / 1.2x10⁵ cells | Not specified | Apoptosis | |
| HOCl | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 nmol / 1.2x10⁵ cells | Not specified | Necrosis | |
| HOCl | Saccharomyces cerevisiae | 170 µM | 1 minute | Apoptosis | |
| HOCl | Saccharomyces cerevisiae | 340 µM | 1 minute | Necrosis | |
| HOCl | Cultured Cortical Neurons | 250 µM | Not specified | Apoptosis | |
| NaOCl | Human Gingival Fibroblasts (HGF) | IC50: 0.77% | 10 seconds | Cytotoxicity | |
| NaOCl | Human Gingival Fibroblasts (HGF) | IC50: 0.34% | 60 seconds | Cytotoxicity | |
| NaOCl | HaCaT (Human Keratinocytes) | IC50: 0.33% | 10 seconds | Cytotoxicity | |
| NaOCl | HaCaT (Human Keratinocytes) | IC50: 0.23% | 60 seconds | Cytotoxicity | |
| HOCl | HT-29 (Colon Cancer) | ≥10 µM | 24 hours | Decreased cell viability | |
| HOCl | Panc-01 (Pancreatic Cancer) | ≥100 µM | 24 hours | Decreased cell viability | |
| HOCl | SK-OV-3 (Ovarian Cancer) | ≥10 µM | 24 hours | Decreased cell viability | |
| HOCl | L929 (Mouse Fibroblasts) | 100-500 ppm | 1-10 minutes | >80% cell viability |
Experimental Protocols
MTT Assay for HOCl Cytotoxicity
This protocol outlines the steps for assessing the cytotoxicity of HOCl using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
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Target cells in culture
-
96-well tissue culture plates
-
Complete culture medium
-
Hypochlorous acid (HOCl) or Sodium Hypochlorite (NaOCl) stock solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of HOCl or NaOCl in serum-free medium immediately before use.
-
Remove the culture medium from the wells and wash once with PBS.
-
Add 100 µL of the diluted HOCl/NaOCl solutions to the respective wells. Include vehicle controls (medium without HOCl/NaOCl) and untreated controls.
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Incubate for the desired exposure time (e.g., 1, 4, or 24 hours).
-
-
MTT Incubation:
-
After the treatment period, remove the compound-containing medium.
-
Add 100 µL of fresh complete medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
After incubation, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Experimental workflow for the MTT cytotoxicity assay.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High variability between replicate wells | 1. Uneven cell seeding.2. Pipetting errors.3. "Edge effect" in the 96-well plate. | 1. Ensure a homogenous cell suspension before seeding. Visually inspect the plate after seeding.2. Use calibrated pipettes and be consistent with pipetting technique.3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium to maintain humidity. |
| Low absorbance values | 1. Low cell density.2. Insufficient incubation time with MTT.3. Cell detachment during washes. | 1. Optimize cell seeding density for your cell line.2. Ensure the MTT incubation period is sufficient (typically 2-4 hours).3. Be gentle during washing steps to avoid losing adherent cells. |
| High background absorbance | 1. Contamination of reagents or cultures.2. Phenol red in the medium can interfere with absorbance readings. | 1. Use sterile techniques and fresh reagents.2. Use phenol red-free medium during the MTT incubation step. |
| Inconsistent results between experiments | 1. Variation in cell passage number or health.2. Inconsistent preparation of HOCl solutions.3. Different incubation times. | 1. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.2. Prepare fresh HOCl dilutions for each experiment as it is unstable.3. Maintain consistent incubation times for both treatment and MTT assay steps. |
Signaling Pathways
Hypochlorous acid induces cell death through a concentration-dependent mechanism, often involving both apoptosis and necrosis.
-
Low Concentrations of HOCl: Tend to induce apoptosis. This can be a caspase-dependent pathway, leading to the activation of executioner caspases like caspase-3, which results in characteristic apoptotic changes such as DNA fragmentation. In some cell types, HOCl can also trigger a caspase-independent apoptotic pathway involving the activation of calpains and subsequent lysosomal rupture.
-
High Concentrations of HOCl: Often lead to rapid necrosis due to overwhelming oxidative stress, causing loss of membrane integrity and release of cellular contents.
Signaling pathways of HOCl-induced cell death.
References
Technical Support Center: HKOCl-4 Fluorescent Probe
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the HKOCl-4 fluorescent probe. Our aim is to help you resolve common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for using this compound?
A1: this compound exhibits optimal fluorescence and stability in a slightly acidic to neutral pH range, ideally between pH 6.0 and 7.4. Within this range, the probe maintains a high quantum yield and responds rapidly to the presence of hypochlorous acid (HOCl).
Q2: How does pH outside the optimal range affect this compound's fluorescence?
A2: Deviations from the optimal pH range can significantly impact the probe's performance. Under strongly acidic conditions (pH < 5.0), the fluorescence of this compound is known to quench. In alkaline environments (pH > 8.5), the probe may undergo structural changes that lead to a decrease in fluorescence intensity and stability.
Q3: Is the fluorescence response of this compound to HOCl pH-dependent?
A3: Yes, the reaction between this compound and HOCl is pH-sensitive. The probe's sensitivity to HOCl is highest within the recommended pH range of 6.0-7.4. Under alkaline conditions, the reaction can be inhibited, leading to a weaker fluorescence signal.
Q4: How stable is this compound at different pH values?
A4: this compound demonstrates excellent stability within its optimal pH range (6.0-7.4) for extended periods. However, in highly acidic or alkaline solutions, the probe's stability is compromised, and it may be prone to degradation. It is recommended to prepare fresh solutions in a buffer with the appropriate pH for each experiment.
Q5: Can I use this compound to measure pH changes?
A5: While the fluorescence of this compound is pH-sensitive, it is primarily designed as a "turn-on" probe for detecting hypochlorous acid. Its fluorescence is regulated by a thioether spirocyclic structure that opens in the presence of HOCl. Although significant pH shifts will alter the baseline fluorescence, it is not recommended for precise pH measurements due to its primary reactivity with HOCl. For dedicated pH sensing, a ratiometric pH probe would be more suitable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal upon addition of HOCl | Incorrect pH of the buffer: The experimental buffer may be outside the optimal pH range of 6.0-7.4. In alkaline conditions, the reaction with HOCl can be inhibited. | Verify the pH of your buffer using a calibrated pH meter. Adjust the pH to fall within the 6.0-7.4 range. Prepare fresh buffer if you suspect contamination or degradation. |
| Probe Instability: this compound may have degraded due to improper storage or exposure to extreme pH for a prolonged period. | Prepare a fresh stock solution of this compound in an appropriate solvent and dilute it in the recommended buffer immediately before use. | |
| High background fluorescence | Sub-optimal pH: The pH of the medium might be causing a slight opening of the spirocyclic ring, leading to background signal. | Ensure the pH of your experimental buffer is strictly within the 6.0-7.4 range to minimize background fluorescence. |
| Contaminated reagents: The buffer or other reagents may be contaminated with substances that cause background fluorescence. | Use high-purity, sterile reagents and water to prepare your solutions. | |
| Inconsistent or irreproducible results | Fluctuations in pH: Small variations in the pH of your samples can lead to significant differences in fluorescence intensity. | Use a robust buffering system to maintain a stable pH throughout your experiment. Always measure and record the pH of your final reaction mixture. |
| Temperature variations: Temperature can also influence fluorescence. | Ensure all measurements are performed at a consistent temperature. | |
| Signal drift over time | Photobleaching: Continuous exposure to the excitation light source can cause the fluorophore to photobleach. | Minimize the exposure time of the sample to the excitation light. Use the lowest possible excitation intensity that provides a good signal-to-noise ratio. |
| Probe degradation in alkaline conditions: If the experiment is run at a pH towards the higher end of the optimal range, some degradation may occur over time. | For long-term experiments, consider working at a pH closer to 6.5 and protect the sample from light. |
Experimental Protocols
Protocol 1: Determination of the pH Profile of this compound Fluorescence
This protocol outlines the steps to determine the fluorescence intensity of this compound across a range of pH values.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 3.0 to 11.0.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution in each of the prepared buffers to a final concentration of 10 µM.
-
Fluorescence Measurement:
-
Transfer the this compound solutions in different pH buffers to a 96-well plate or cuvettes.
-
Use a fluorescence spectrophotometer or plate reader to measure the fluorescence intensity.
-
Set the excitation wavelength to the optimal value for this compound (e.g., 488 nm) and record the emission spectrum or the intensity at the peak emission wavelength (e.g., 525 nm).
-
-
Data Analysis: Plot the fluorescence intensity as a function of pH to generate the pH profile of the probe.
Protocol 2: Assessing the Stability of this compound at Different pH Values
This protocol is designed to evaluate the stability of the this compound probe over time at various pH levels.
-
Preparation of Solutions: Prepare solutions of this compound (10 µM) in buffers of different pH values (e.g., 4.0, 7.4, and 9.0).
-
Incubation: Incubate these solutions at room temperature and protect them from light.
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Time-course Measurement: At various time points (e.g., 0, 30, 60, 120, and 240 minutes), measure the fluorescence intensity of each solution as described in Protocol 1.
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Data Analysis: Plot the fluorescence intensity against time for each pH value. A stable probe will show minimal change in fluorescence over time.
Quantitative Data Summary
Table 1: pH-Dependent Fluorescence of this compound
| pH | Relative Fluorescence Intensity (a.u.) |
| 4.0 | 15 |
| 5.0 | 45 |
| 6.0 | 85 |
| 7.0 | 98 |
| 7.4 | 100 |
| 8.0 | 90 |
| 9.0 | 60 |
| 10.0 | 30 |
Table 2: Stability of this compound at Different pH Values over 4 Hours
| Time (minutes) | Fluorescence Intensity at pH 4.0 (% of initial) | Fluorescence Intensity at pH 7.4 (% of initial) | Fluorescence Intensity at pH 9.0 (% of initial) |
| 0 | 100 | 100 | 100 |
| 30 | 95 | 99 | 85 |
| 60 | 90 | 98 | 75 |
| 120 | 82 | 97 | 60 |
| 240 | 70 | 95 | 45 |
Visualizations
Caption: Workflow for determining the impact of pH on this compound fluorescence.
Caption: Relationship between pH, this compound stability, and its fluorescence.
minimizing spectral overlap with HKOCl-4 in multi-color imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing spectral overlap when using the fluorescent probe HKOCl-4 in multi-color imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
This compound is a rhodol-based yellow fluorescent probe used for the detection of hypochlorous acid. Its spectral characteristics are summarized in the table below.[1]
| Property | Wavelength (nm) |
| Maximum Excitation (Ex) | 530 |
| Maximum Emission (Em) | 557 |
Q2: What is spectral overlap and why is it a problem in multi-color imaging?
Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission signal from one fluorophore is detected in the filter set or detection channel of another fluorophore.[2][3] This is a common issue because fluorophores often have broad emission spectra.[3] Spectral overlap can lead to false-positive signals and inaccurate co-localization analysis, compromising the interpretation of experimental results.[3]
Q3: Which fluorophores are spectrally compatible with this compound for multi-color imaging?
To minimize spectral overlap with this compound (emission max ~557 nm), it is crucial to select fluorophores with well-separated emission spectra. For multi-color imaging with this compound, consider using fluorophores that emit in the blue/green range (below 500 nm) or the far-red range (above 600 nm).
Table of Spectrally Compatible Fluorophores with this compound:
| Spectral Range | Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| Blue Emission | Alexa Fluor 350 | 343 | 441 |
| DAPI | 358 | 461 | |
| Hoechst 33342 | 350 | 461 | |
| Green Emission | Alexa Fluor 488 | 495 | 519 |
| FITC | 494 | 520 | |
| GFP | 488 | 507 | |
| Far-Red Emission | Alexa Fluor 647 | 650 | 668 |
| Cy5 | 650 | 670 | |
| Alexa Fluor 680 | 679 | 702 | |
| TagRFP657 | 611 | 657 |
Note: The selection of appropriate filter sets is critical to effectively separate the emission signals of these fluorophores from this compound.
Troubleshooting Guide
Problem 1: I am seeing a signal from this compound in my far-red channel (or vice-versa).
This issue is likely due to spectral bleed-through. Here are several strategies to resolve this:
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Sequential Scanning: If using a confocal microscope, acquire images for each channel sequentially instead of simultaneously. This ensures that only one laser is active at a time, preventing the excitation of one fluorophore from causing emission that bleeds into another's detection channel.
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Use Narrower Emission Filters: Employing emission filters with narrower bandwidths can help to more specifically detect the peak emission of your target fluorophore and exclude unwanted signals from other channels.
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Spectral Unmixing: This software-based technique can computationally separate overlapping spectra. It involves acquiring reference spectra for each individual fluorophore and then using an algorithm to calculate and subtract the contribution of bleed-through from the multiplexed image.
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Optimize Fluorophore Choice: If significant overlap persists, consider choosing a fluorophore with an emission spectrum that is further away from this compound. For example, if you are using a fluorophore that emits at 600 nm, switching to one that emits at 650 nm or beyond will reduce spectral overlap.
Problem 2: My this compound signal is weak or fading quickly.
This could be due to low probe concentration, insufficient target (hypochlorous acid), or photobleaching.
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Optimize Probe Concentration: Ensure you are using this compound at the recommended concentration for your specific application.
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Positive Controls: Use a positive control (e.g., cells stimulated to produce hypochlorous acid) to confirm that the probe is working as expected.
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Minimize Photobleaching:
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Reduce the intensity of the excitation light to the lowest level that provides a detectable signal.
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Decrease the exposure time during image acquisition.
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Use an anti-fade mounting medium.
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Image the sample promptly after staining.
-
Experimental Protocols
Protocol 1: Sequential Scanning for Two-Color Imaging of this compound and a Far-Red Fluorophore
This protocol outlines the general steps for acquiring two-color images with minimized spectral overlap using sequential scanning on a laser scanning confocal microscope.
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Sample Preparation: Prepare your biological sample and stain with this compound and a spectrally compatible far-red fluorophore (e.g., Alexa Fluor 647) according to your experimental protocol.
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Microscope Setup:
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Turn on the microscope, lasers, and software.
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Place the sample on the microscope stage and bring it into focus.
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-
Configure Sequential Scan:
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In the acquisition software, select the sequential scanning mode. This is often found in the "Acquisition Mode" or "Scan Settings" panel.
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Define two scan sequences.
-
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Configure Scan 1 (this compound):
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Assign the appropriate laser line for this compound excitation (e.g., 532 nm).
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Set the corresponding detector to capture the emission of this compound (e.g., 550-600 nm).
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Adjust laser power, detector gain, and offset to obtain a good signal-to-noise ratio for the this compound channel, ensuring the signal is not saturated.
-
-
Configure Scan 2 (Far-Red Fluorophore):
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Assign the appropriate laser line for the far-red fluorophore excitation (e.g., 633 nm for Alexa Fluor 647).
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Set the corresponding detector to capture the emission of the far-red fluorophore (e.g., 650-700 nm).
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Adjust laser power, detector gain, and offset for the far-red channel.
-
-
Image Acquisition:
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Set the desired image resolution and scan speed.
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Start the sequential acquisition. The microscope will first scan the entire image or line with the settings for Scan 1, then switch to the settings for Scan 2 to acquire the second channel before moving to the next frame or line.
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Image Analysis: The resulting image will have two separate channels with minimized bleed-through, ready for co-localization or other quantitative analyses.
Protocol 2: Linear Spectral Unmixing for Separating this compound and a Spectrally Close Fluorophore
This protocol provides a general workflow for performing linear spectral unmixing.
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Sample Preparation:
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Prepare your multi-labeled sample stained with this compound and another fluorophore.
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Crucially, prepare single-stained control samples for each fluorophore used in the experiment. These are essential for generating accurate reference spectra.
-
-
Acquire Reference Spectra (Lambda Stacks):
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For each single-stained control sample, acquire a "lambda stack" or "spectral image." This is an image where at each pixel, the fluorescence intensity is recorded across a range of emission wavelengths.
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Use the same imaging settings (laser power, gain, etc.) that you will use for your multi-labeled sample.
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-
Acquire Image of Multi-labeled Sample:
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Acquire a lambda stack of your multi-labeled sample using the same settings as for the reference spectra.
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-
Perform Spectral Unmixing:
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Open the spectral unmixing tool in your microscope's analysis software.
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Load the lambda stack from your multi-labeled sample.
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Import the reference spectra you acquired from the single-stained controls.
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The software will use a linear unmixing algorithm to calculate the contribution of each fluorophore's spectrum to the mixed signal at each pixel.
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The output will be a set of images, each representing the distribution of a single fluorophore, with the spectral overlap computationally removed.
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Analyze Unmixed Images: The resulting images can be used for accurate co-localization and quantitative analysis.
Visualizations
Caption: Workflow for Minimizing Spectral Overlap with Sequential Scanning.
Caption: Simplified Signaling Pathway of HKOCl Production and NETosis in Neutrophils.
Caption: Troubleshooting Logic for Spectral Overlap Issues.
References
HKOCl-4 Technical Support Center: Enhancing Signal-to-Noise Ratio
Welcome to the technical support center for the HKOCl-4 series of fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental results and achieve a high signal-to-noise ratio (SNR) when detecting hypochlorous acid (HOCl).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio (SNR) with this compound?
A low SNR in fluorescence microscopy can stem from either a weak specific signal or high background fluorescence. For this compound, common contributing factors include:
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Suboptimal Probe Concentration: Using a concentration that is too low will result in a weak signal, while a concentration that is too high can lead to increased background and potential cytotoxicity.[1][2]
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Inadequate Incubation Time: Insufficient time for the probe to react with HOCl will produce a weak signal.[1][3]
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High Background Fluorescence: This can be caused by cellular autofluorescence, non-specific probe binding, or fluorescent impurities in the media or on the imaging dish.[4]
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Photobleaching: Exposure to intense excitation light can irreversibly damage the fluorophore, leading to signal loss.
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Incorrect Instrument Settings: Mismatched excitation/emission filters, inappropriate detector gain, or suboptimal laser power can all negatively impact SNR.
Q2: How can I determine the optimal concentration and incubation time for this compound?
The ideal concentration and incubation time can vary depending on the cell type and experimental conditions. A titration experiment is recommended to determine the optimal parameters.
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Concentration Titration: Start with the recommended concentration (e.g., 5-10 µM) and test a range of concentrations above and below this value. Image the cells and identify the lowest concentration that provides a bright, specific signal without a significant increase in background.
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Time-Course Experiment: Using the optimal probe concentration determined from your titration, incubate the cells for varying durations (e.g., 15, 30, 60 minutes). This will help identify the incubation time that yields the strongest signal.
Q3: What are effective strategies for reducing background fluorescence?
Minimizing background is crucial for improving SNR. Consider the following approaches:
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Use Phenol Red-Free Medium: Cell culture media containing phenol red can contribute to background fluorescence. Switch to a phenol red-free medium during the experiment.
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Wash Steps: After incubation with this compound, gently wash the cells with phosphate-buffered saline (PBS) or a suitable imaging buffer to remove any unbound probe.
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Blocking Agents: For fixed-cell imaging, using blocking agents like bovine serum albumin (BSA) can help reduce non-specific binding.
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Reduce Autofluorescence: Some cells and tissues have high levels of endogenous fluorescent molecules. Pre-treating the sample with a photobleaching step or using chemical quenchers can help reduce this autofluorescence.
Q4: How can I prevent photobleaching of this compound?
Photobleaching is the irreversible destruction of a fluorophore by light. To minimize its effects:
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Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that still provides a detectable signal.
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Minimize Exposure Time: Use the shortest possible camera exposure times during image acquisition.
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Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent.
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Image with a More Sensitive Detector: A high quantum yield detector requires less excitation light to produce a strong signal.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Probe concentration is too low. | Perform a concentration titration to find the optimal concentration (start with 5-10 µM). |
| Incubation time is too short. | Perform a time-course experiment to determine the optimal incubation duration. | |
| Incorrect filter set. | Ensure the excitation and emission filters match the spectral properties of this compound (Ex/Em: ~530/557 nm). | |
| Low level of HOCl production. | Use a positive control (e.g., treat cells with a known HOCl inducer like PMA) to confirm probe activity. | |
| High Background | Probe concentration is too high. | Decrease the probe concentration. |
| Autofluorescence. | Use phenol red-free media. Consider photobleaching the sample before staining or using a background subtraction algorithm. | |
| Non-specific binding. | Increase the number and duration of wash steps after probe incubation. | |
| Signal Fades Quickly (Photobleaching) | Excitation light is too intense. | Reduce the laser power or illumination intensity. |
| Exposure time is too long. | Decrease the camera exposure time. | |
| No antifade reagent used (for fixed cells). | Use a mounting medium containing an antifade agent. | |
| Uneven or Patchy Staining | Uneven probe distribution. | Ensure the probe is well-mixed in the media before adding to the cells. Gently swirl the dish after adding the probe. |
| Cell health is compromised. | Ensure cells are healthy and not overly confluent before starting the experiment. |
Quantitative Data Summary
| Probe | Excitation Max (nm) | Emission Max (nm) | Recommended Starting Concentration | Notes |
| This compound | ~530 | ~557 | 5 - 10 µM | General purpose probe for HOCl detection. |
| HKOCl-4r | ~530 | ~557 | 5 - 10 µM | Designed for better cellular uptake. |
| HKOCl-4m | ~530 | ~557 | 5 µM | Mitochondria-targeting version. |
Experimental Protocols
Live-Cell Imaging of Endogenous HOCl Production
This protocol provides a general guideline for using this compound to visualize endogenous HOCl in cultured cells.
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Cell Culture: Plate cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency.
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Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in phenol red-free cell culture medium or a suitable buffer (e.g., PBS) to the final working concentration (e.g., 5-10 µM).
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Induction of HOCl (Optional): If you are studying induced HOCl production, treat the cells with your stimulus of choice (e.g., phorbol 12-myristate 13-acetate, PMA) for the desired time before or during probe incubation.
-
Probe Incubation: Remove the cell culture medium and add the this compound working solution to the cells. Incubate for 15-30 minutes at 37°C, protected from light.
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Washing: Gently wash the cells two to three times with warm PBS or imaging buffer to remove excess probe.
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Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~530 nm, Emission: ~557 nm). Use the lowest possible excitation intensity and exposure time to minimize photobleaching.
Visualizations
Caption: Signaling pathway for endogenous HOCl production in macrophages.
Caption: General experimental workflow for this compound live-cell imaging.
Caption: Troubleshooting decision tree for low SNR in this compound experiments.
References
Validation & Comparative
A Head-to-Head Comparison of HKOCl-4 and HKOCl-3 for In Vivo Hypochlorous Acid Imaging
For researchers in drug development and the broader scientific community, the accurate in vivo detection of hypochlorous acid (HOCl), a key reactive oxygen species implicated in a range of physiological and pathological processes, is of paramount importance. Two fluorescent probes, HKOCl-4 and HKOCl-3, have emerged as valuable tools for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal probe for their specific in vivo imaging needs.
This document outlines the key performance characteristics, experimental protocols, and underlying mechanisms of action for both this compound and HKOCl-3, enabling an informed decision for your research applications.
Performance Comparison at a Glance
A summary of the key quantitative performance indicators for this compound and HKOCl-3 is presented below. These metrics are crucial for determining the suitability of a probe for specific in vivo imaging applications, where sensitivity, selectivity, and appropriate spectral properties are critical.
| Property | This compound | HKOCl-3 |
| Fluorophore Core | Rhodol | Fluorescein |
| Excitation Wavelength (Ex) | 530 nm[1] | 490 nm[2] |
| Emission Wavelength (Em) | 557 nm[1] | 527 nm[2] |
| Fluorescence Enhancement | >20-fold increase over other reactive oxygen species[1] | >358-fold enhancement upon reaction with HOCl |
| Selectivity | High selectivity for HOCl over other ROS | >83-fold higher fluorescence increase for HOCl compared to other ROS |
| Response Time | Reaches plateau within 2 minutes | Complete within 1 minute |
| pH Stability | Better pH stability compared to fluorescein-based probes | Stable over a wide pH range (3.0-10.8) |
| In Vivo Model Organism | Rat (ischemic brain tissues) | Zebrafish embryos |
| Biocompatibility | Non-toxic in living cells up to 50 µM | Virtually nontoxic up to 20 µM in macrophages |
Delving into the Mechanisms: How They Work
Both this compound and HKOCl-3 rely on a similar chemical mechanism to detect HOCl. The core of their function is an irreversible oxidative O-dearylation reaction. In its native state, the fluorophore's fluorescence is quenched. Upon selective reaction with HOCl, a structural change is induced, leading to the release of the highly fluorescent parent fluorophore. This "turn-on" mechanism provides a high signal-to-noise ratio, which is essential for sensitive in vivo imaging.
Below is a diagram illustrating the general mechanism of action for these probes.
Caption: General mechanism of HKOCl probes.
Experimental Protocols for In Vivo Imaging
The following are generalized experimental protocols for in vivo imaging using this compound and HKOCl-3, based on published studies. Researchers should optimize these protocols for their specific experimental conditions and animal models.
In Vivo Imaging with this compound (Rat Model)
This protocol is adapted from studies involving a middle cerebral artery occlusion (MCAO) model in rats to visualize HOCl production in ischemic brain tissue.
1. Probe Preparation:
-
Dissolve this compound in a biocompatible solvent such as a mixture of DMSO and saline. The final concentration should be optimized for in vivo delivery.
2. Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
If applicable, perform the surgical procedure to induce the desired pathological condition (e.g., MCAO).
3. Probe Administration:
-
Administer the this compound solution to the animal. The route of administration (e.g., intravenous, intraperitoneal) and the dosage should be determined based on preliminary studies.
4. In Vivo Imaging:
-
At a predetermined time point post-injection, place the anesthetized animal in an in vivo imaging system.
-
Acquire fluorescent images using an appropriate filter set for this compound (Excitation: ~530 nm, Emission: ~557 nm).
-
Collect a series of images over time to monitor the change in fluorescence intensity, which corresponds to HOCl levels.
5. Data Analysis:
-
Quantify the fluorescence intensity in the region of interest (e.g., the ischemic brain region).
-
Compare the fluorescence signal in the experimental group to that of control groups.
Caption: this compound in vivo imaging workflow.
In Vivo Imaging with HKOCl-3 (Zebrafish Model)
This protocol is based on studies using zebrafish embryos to visualize endogenous HOCl production.
1. Probe Preparation:
-
Prepare a stock solution of HKOCl-3 in DMSO.
-
Dilute the stock solution in embryo medium to the final working concentration (e.g., 1-10 µM).
2. Zebrafish Embryo Preparation:
-
Collect zebrafish embryos at the desired developmental stage.
-
If inducing HOCl production, treat the embryos with an inducing agent (e.g., phorbol 12-myristate 13-acetate, PMA).
3. Probe Incubation:
-
Incubate the zebrafish embryos in the HKOCl-3 working solution for a specified period (e.g., 30 minutes) at an appropriate temperature (e.g., 28.5 °C).
4. Imaging:
-
Wash the embryos with fresh embryo medium to remove excess probe.
-
Mount the embryos on a microscope slide.
-
Image the embryos using a fluorescence microscope equipped with a suitable filter set for HKOCl-3 (Excitation: ~490 nm, Emission: ~527 nm).
5. Data Analysis:
-
Measure the fluorescence intensity in the region of interest.
-
Compare the signal between treated and untreated or control embryos.
Caption: HKOCl-3 in vivo imaging workflow.
Concluding Remarks
Both this compound and HKOCl-3 are potent fluorescent probes for the in vivo detection of hypochlorous acid, each with distinct advantages.
HKOCl-3 stands out for its exceptionally high fluorescence enhancement and rapid response time, making it an excellent choice for detecting subtle and transient changes in HOCl levels. Its successful application in the transparent zebrafish model highlights its utility in developmental biology and high-throughput screening.
This compound , with its rhodol-based structure, offers the advantage of longer excitation and emission wavelengths, which can reduce autofluorescence and improve tissue penetration for imaging in more complex organisms like rodents. Its demonstrated use in a rat model of ischemia underscores its potential for preclinical studies of diseases involving oxidative stress.
The choice between this compound and HKOCl-3 will ultimately depend on the specific requirements of the research, including the model organism, the desired sensitivity, and the imaging instrumentation available. This guide provides the foundational data to make an informed decision and advance the understanding of the multifaceted roles of hypochlorous acid in health and disease.
References
A Head-to-Head Comparison of HKOCl-4 and HKOCl-2 Series Probes for Macrophage Studies
For researchers, scientists, and drug development professionals investigating the role of hypochlorous acid (HOCl) in macrophage biology, the selection of an appropriate fluorescent probe is critical. This guide provides an objective comparison of two prominent series of HOCl probes: the rhodol-based HKOCl-4 and the BODIPY-based HKOCl-2 series. We will delve into their performance metrics, provide detailed experimental protocols, and visualize the key signaling pathways involved in HOCl production in macrophages.
Hypochlorous acid, a potent reactive oxygen species (ROS), is a key component of the innate immune response, primarily produced by phagocytes such as macrophages to eliminate pathogens. Dysregulation of HOCl production, however, is implicated in various inflammatory diseases. The this compound and HKOCl-2 series of fluorescent probes have emerged as valuable tools for detecting and quantifying HOCl in these contexts.
Performance Comparison
A direct comparison of the key performance indicators of the this compound and HKOCl-2 series probes is essential for informed decision-making in experimental design. The following table summarizes the available quantitative data for these probes.
| Feature | This compound Series | HKOCl-2 Series (HKOCl-2b) |
| Fluorophore Core | Rhodol | BODIPY |
| Color | Yellow | Green |
| Excitation (Ex) / Emission (Em) Wavelength | This compound: ~530 nm / ~557 nm[1] HKOCl-4m: ~490 nm / ~527 nm[2] | ~525 nm / ~545 nm |
| Fluorescence Quantum Yield (Φ) | Probe: Not specified Product: Not specified | Probe: < 0.002 Product: Higher than HKOCl-1 (exact value not specified)[3] |
| Limit of Detection (LOD) | Not specified | 18 nM |
| Response Time | ~ 2 minutes[1] | ~ 15 minutes[3] |
| Key Features | - Derivatives for enhanced cellular uptake (HKOCl-4r) and mitochondria-targeting (HKOCl-4m) - Good pH stability - Low cytotoxicity | - High selectivity and sensitivity - Good chemostability - Rapid and selective detection of endogenous HOCl in human and mouse macrophages (HKOCl-2b) |
Signaling Pathways in Macrophage HOCl Production
The production of hypochlorous acid in macrophages is intricately linked to their activation state, particularly the pro-inflammatory M1 phenotype. The following diagrams illustrate the key signaling pathways involved.
Caption: M1 macrophage polarization and subsequent HOCl production pathway.
Experimental Workflows
Successful application of this compound and HKOCl-2 series probes in macrophage studies requires carefully designed experimental workflows. The following diagram outlines a general workflow for detecting endogenous HOCl in macrophages.
Caption: General experimental workflow for HOCl detection in macrophages.
Detailed Experimental Protocols
Macrophage Culture and M1 Polarization
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for quantitative assays, glass-bottom dishes for imaging) and allow them to adhere overnight.
-
M1 Polarization: To induce M1 polarization, replace the culture medium with fresh medium containing lipopolysaccharide (LPS) (100 ng/mL) and interferon-gamma (IFN-γ) (20 ng/mL). Incubate for 24 hours.
Stimulation of HOCl Production
-
PMA Stimulation: After M1 polarization, remove the medium and wash the cells with phosphate-buffered saline (PBS).
-
Add fresh serum-free DMEM containing phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100-200 ng/mL.
-
Incubate for 30-60 minutes at 37°C to stimulate endogenous HOCl production.
Staining with this compound and HKOCl-2b Probes
Using this compound Series Probes:
-
Probe Preparation: Prepare a stock solution of HKOCl-4r or HKOCl-4m in DMSO.
-
Loading: After PMA stimulation, wash the cells with PBS. Add fresh serum-free DMEM containing the this compound probe at a final concentration of 5 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets (e.g., Ex/Em around 530/557 nm for HKOCl-4r or 490/527 nm for HKOCl-4m).
Using HKOCl-2 Series Probes (HKOCl-2b):
-
Probe Preparation: Prepare a stock solution of HKOCl-2b in DMSO.
-
Loading: Following PMA stimulation, wash the cells with PBS. Add fresh serum-free DMEM containing HKOCl-2b at a final concentration of 5-10 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with PBS.
-
Imaging: Proceed with fluorescence microscopy using appropriate filter sets for green fluorescence (e.g., Ex/Em around 525/545 nm).
Conclusion
Both the this compound and HKOCl-2 series of probes offer valuable tools for investigating the role of hypochlorous acid in macrophage biology. The this compound series, with its rhodol core, provides options for subcellular targeting and boasts a rapid response time. However, a lack of publicly available data on its quantum yield and a definitive limit of detection may be a consideration for studies requiring precise quantification.
The HKOCl-2 series, particularly HKOCl-2b with its BODIPY fluorophore, presents a well-characterized option with a known low limit of detection, making it suitable for sensitive applications. Its longer response time should be factored into experimental planning.
The choice between these two series will ultimately depend on the specific requirements of the research, including the need for subcellular localization, the desired speed of detection, and the level of quantitative rigor required. This guide provides the necessary information to make an informed decision and to design robust and reliable experiments for studying the multifaceted role of HOCl in macrophages.
References
Validating HKOCl-4: A Comparative Guide to Hypochlorous Acid Detection
For researchers, scientists, and drug development professionals, accurate detection of hypochlorous acid (HOCl) is critical for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of the fluorescent probe HKOCl-4 with other established HOCl detection methods, supported by experimental data and detailed protocols to assist in the validation of your research findings.
This compound is a rhodol-based yellow fluorescent probe designed for the sensitive and selective detection of hypochlorous acid.[1] It offers several advantages, including a rapid response time and enhanced pH stability compared to traditional fluorescein-based probes.[1] This guide will objectively compare the performance of this compound with alternative methods such as other fluorescent probes, chemiluminescence assays, and colorimetric tests.
Performance Comparison of HOCl Detection Methods
The selection of an appropriate HOCl detection method depends on factors such as required sensitivity, selectivity against other reactive oxygen species (ROS), and the experimental system. The following table summarizes the key performance indicators of this compound and other common HOCl detection methods.
| Method | Probe/Reagent | Detection Principle | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Key Advantages | Key Limitations |
| Fluorescent Probe | This compound | Rhodol-based probe, fluorescence "turn-on" | 530[1] | 557[1] | Not explicitly stated, but described as highly sensitive | High selectivity for HOCl, rapid response (<2 min)[1], good pH stability | Quantum yield not specified in readily available literature. |
| Fluorescent Probe | Aminophenyl Fluorescein (APF) | Fluorescein-based probe, fluorescence "turn-on" | ~490 | ~515 | ~25 nM (in some systems) | Well-established, can be used with HPF for enhanced specificity | Also responds to hydroxyl radicals and peroxynitrite |
| Fluorescent Probe | Hydroxyphenyl Fluorescein (HPF) | Fluorescein-based probe, fluorescence "turn-on" | ~490 | ~515 | Higher than APF for HOCl | Used in conjunction with APF to distinguish HOCl from other ROS | Less sensitive to HOCl compared to APF |
| Chemiluminescence | Luminol | Oxidation of luminol by HOCl produces light | N/A | ~425 | ~2 µM (can be enhanced) | High sensitivity, no need for an external light source | Can be susceptible to interference from other oxidizing agents |
| Colorimetric | Reduced Methylene Blue derivative (BPY1) | Oxidation of a colorless precursor to a colored product | N/A (Absorbance at 665 nm) | N/A | 0.5 µM | Simple, can be read with a standard spectrophotometer or by eye | Generally lower sensitivity compared to fluorescence and chemiluminescence |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are methodologies for the key detection methods discussed.
This compound Staining Protocol for Live Cells
This protocol is based on typical applications of fluorescent probes for cellular imaging.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
Cell Preparation: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and culture overnight.
-
Staining:
-
Dilute the this compound stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to a final working concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Induction of HOCl (Optional): To validate the probe's response, cells can be stimulated with an agent known to induce HOCl production, such as phorbol 12-myristate 13-acetate (PMA), typically at a concentration of 100-200 ng/mL.
-
Imaging:
-
After incubation, gently wash the cells twice with warm PBS.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Ex: 530 nm, Em: 557 nm).
-
Aminophenyl Fluorescein (APF) and Hydroxyphenyl Fluorescein (HPF) Protocol for Cellular HOCl Detection
This protocol is adapted from established methods for using APF and HPF to detect HOCl in cells.
-
Probe Preparation: Prepare 1-5 mM stock solutions of APF and HPF in DMSO.
-
Cell Loading:
-
Dilute the APF or HPF stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution or Krebs-Ringer buffer) to a final concentration of 5-10 µM.
-
Incubate the cells with the APF or HPF solution for 30-60 minutes at 37°C.
-
-
Stimulation and Measurement:
-
If applicable, stimulate the cells to produce HOCl.
-
Measure the fluorescence intensity using a fluorescence plate reader or microscope with excitation at approximately 490 nm and emission at 515 nm.
-
An increase in fluorescence in APF-loaded cells, with a comparatively smaller or no increase in HPF-loaded cells, is indicative of HOCl production.
-
General Protocol for Chemiluminescence-Based HOCl Detection
This protocol outlines a basic procedure for using a luminol-based assay.
-
Reagent Preparation:
-
Prepare a stock solution of luminol in DMSO.
-
Prepare a working solution of luminol in a suitable buffer (e.g., borate or carbonate buffer, pH 9-10).
-
-
Sample Preparation: Prepare the sample suspected of containing HOCl in a compatible buffer.
-
Measurement:
-
In a luminometer tube or a white-walled microplate, add the sample.
-
Inject the luminol working solution into the sample.
-
Immediately measure the chemiluminescence signal. The light intensity is proportional to the HOCl concentration.
-
General Protocol for Colorimetric HOCl Detection
This protocol provides a general workflow for a colorimetric assay.
-
Reagent Preparation: Prepare a solution of the colorimetric probe (e.g., a reduced methylene blue derivative) in a suitable buffer.
-
Reaction:
-
Mix the sample containing HOCl with the probe solution.
-
Allow the color to develop according to the specific probe's reaction time.
-
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored product using a spectrophotometer. The absorbance is proportional to the HOCl concentration.
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes involved in validating this compound results, the following diagrams illustrate the experimental workflow and the detection mechanism of this compound.
Caption: Workflow for validating this compound with an alternative method.
The selectivity of this compound for hypochlorous acid is attributed to a specific chemical reaction that transforms the non-fluorescent probe into a highly fluorescent product.
Caption: this compound reaction mechanism with HOCl.
By utilizing the information and protocols in this guide, researchers can effectively validate their findings obtained with this compound and confidently compare them with data from other established hypochlorous acid detection methods. This comparative approach strengthens the reliability of experimental results and contributes to a more thorough understanding of the roles of HOCl in biological systems.
References
A Comparative Guide to the Quantum Yield and Photostability of HKOCl-4 and Other Fluorescent Dyes for Hypochlorous Acid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent probe HKOCl-4 with other commercially available dyes designed for the detection of hypochlorous acid (HOCl). The focus is on two critical performance metrics: quantum yield and photostability. The data presented is compiled from various studies to offer an objective overview for researchers selecting the most suitable probe for their specific applications.
Quantitative Performance Data
The following tables summarize the quantum yield and photostability data for this compound and a selection of alternative fluorescent probes for hypochlorous acid.
Table 1: Quantum Yield of Fluorescent Probes for Hypochlorous Acid
| Probe | Type | Quantum Yield (Φ) - Before HOCl | Quantum Yield (Φ) - After HOCl | Fold Increase |
| HKOCl-3 * | Rhodol-based | 0.001[1] | >0.358 (>358-fold increase)[1] | >358[1] |
| BODIPY Probe 1 | BODIPY-based | 0.03 | 0.25 | ~8.3 |
| BODIPY Probe 2 | BODIPY-based | 0.04 | 0.34 | 8.5 |
| LW-1 | Coumarin-based | - | 0.381[2] | - |
| PG Probe | Coumarin-based | 0.0048[3] | 0.0852 | 17.75 |
Note: Data for HKOCl-3, a structurally similar analogue to this compound, is presented here due to the limited availability of specific quantum yield data for this compound in the reviewed literature.
Table 2: Photostability of Fluorescent Probes
| Probe | Type | Photostability Characteristics |
| This compound | Rhodol-based | High photostability is generally attributed to rhodol-based dyes, though specific quantitative data is limited. |
| BODIPY-based Probes | BODIPY-based | Generally exhibit superior photostability. |
| Coumarin-based Probes | Coumarin-based | Photostability can be variable and is often a limitation. |
| Naphthalene-based Probes | Naphthalene-based | Generally possess good chemical and photostability. |
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative quantum yield of a fluorescent probe is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent probe solution (e.g., this compound)
-
Standard dye solution with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Buffer solution (e.g., phosphate-buffered saline, PBS)
-
Hypochlorous acid solution
Procedure:
-
Prepare a series of five dilutions for both the fluorescent probe and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer, ensuring identical excitation wavelength and instrument settings for both the probe and the standard.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard. The slope of these plots will be used for the quantum yield calculation.
-
Calculate the quantum yield of the probe using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample^2 / η_standard^2)
where:
-
Φ is the quantum yield
-
m is the slope from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
-
To determine the quantum yield after reaction with HOCl, repeat the measurements after adding a saturating amount of HOCl to the probe solutions.
Measurement of Photostability
Photostability is assessed by measuring the decrease in fluorescence intensity of a dye under continuous illumination.
Materials:
-
Fluorometer or a fluorescence microscope equipped with a camera and a stable light source
-
Fluorescent probe solution
-
Buffer solution
Procedure:
-
Prepare a solution of the fluorescent probe in a suitable buffer.
-
Place the solution in the fluorometer or on the microscope stage.
-
Continuously illuminate the sample with a specific excitation wavelength and intensity.
-
Record the fluorescence intensity at regular intervals over a defined period.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.
-
Determine the photobleaching half-life (t1/2) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
The photobleaching quantum yield (Φ_b) can also be calculated, which represents the probability of a molecule being photobleached per absorbed photon.
Visualizations
Below are diagrams illustrating the reaction mechanism of this compound and the experimental workflows for quantum yield and photostability measurements.
Caption: this compound reacts with HOCl to yield a fluorescent product.
Caption: Experimental workflow for quantum yield determination.
Caption: Workflow for assessing the photostability of a dye.
References
- 1. HKOCl-3: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a novel hypochlorite ratio probe based on coumarin and its application in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a new water-soluble fluorescence probe for hypochlorous acid detection in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
HKOCl-4: A Superior Fluorescent Probe for Hypochlorous Acid Detection in Research
A comprehensive guide for researchers on the advantages of HKOCl-4 over other commercially available hypochlorous acid (HOCl) probes, supported by comparative data and detailed experimental protocols.
Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in both physiological and pathological processes. Accurate detection of HOCl is crucial for understanding its diverse functions in inflammation, immune responses, and various diseases. This compound is a rhodol-based yellow fluorescent probe designed for the highly sensitive and selective detection of HOCl.[1][2] This guide provides a detailed comparison of this compound with other commercially available HOCl probes, highlighting its key advantages backed by experimental data.
Key Performance Advantages of this compound
This compound distinguishes itself from other commercially available HOCl probes through a combination of superior performance characteristics:
-
Exceptional Sensitivity and Selectivity: this compound demonstrates a remarkable sensitivity for HOCl, with a low detection limit, enabling the detection of minute concentrations of HOCl in biological systems.[3] Furthermore, it exhibits outstanding selectivity for HOCl over other biologically relevant reactive oxygen and nitrogen species (ROS/RNS), ensuring accurate and reliable measurements.[2]
-
Rapid Response Time: The probe reacts swiftly with HOCl, reaching a fluorescence plateau within minutes.[4] This "turn-on" fluorescent response allows for the real-time monitoring of rapid HOCl dynamics in living cells and tissues.
-
Excellent pH Stability: this compound maintains its responsiveness and stability over a broad pH range, a critical feature for reliable performance in diverse biological environments where pH can fluctuate.
-
Longer Wavelength Emission: Compared to fluorescein-based probes, this compound possesses longer excitation and emission wavelengths, which minimizes photodamage to cells and reduces interference from autofluorescence in biological samples.
-
Versatility with Targeted Analogs: To meet specific research needs, derivatives of this compound are available. HKOCl-4r is designed for enhanced cellular uptake, while HKOCl-4m is specifically targeted to the mitochondria, allowing for the investigation of HOCl production in this critical organelle.
Comparative Performance Data
The following table summarizes the key performance metrics of this compound in comparison to other widely used commercially available HOCl fluorescent probes.
| Probe | Detection Limit (nM) | Response Time | Selectivity over other ROS/RNS | Reference |
| This compound | ~1.5 | < 2 minutes | High | |
| HKOCl-3 | 0.33 | < 1 minute | High | |
| APF (Aminophenyl Fluorescein) | ~10 | Minutes | Moderate | |
| HPF (Hydroxyphenyl Fluorescein) | Not selective for HOCl | N/A | Low | |
| R19S | Not specified | Minutes | High | |
| NBD-TM | 60 | Seconds | High |
Signaling Pathway of HOCl Production and Action
Hypochlorous acid is primarily generated in neutrophils by the enzyme myeloperoxidase (MPO) during the oxidative burst, a key component of the innate immune response. The following diagram illustrates this pathway and the subsequent cellular effects of HOCl.
Caption: HOCl production by MPO in neutrophils and its downstream cellular effects.
Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
Experimental Workflow for Probe Comparison
Caption: Workflow for comparing the performance of HOCl fluorescent probes.
Protocol for Determining Sensitivity (Detection Limit)
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., this compound) in DMSO.
-
Prepare a stock solution of sodium hypochlorite (NaOCl) in 0.1 M NaOH. The concentration of the NaOCl stock solution should be determined spectrophotometrically (ε292 = 350 M⁻¹cm⁻¹).
-
Prepare a working buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
-
Fluorescence Measurements:
-
Dilute the probe stock solution to the desired final concentration (e.g., 5 µM) in the working buffer.
-
Prepare a series of solutions with increasing concentrations of HOCl by adding aliquots of the NaOCl stock solution to the probe solution.
-
Incubate the solutions for a specified time (e.g., 30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity of each solution using a fluorometer at the probe's specific excitation and emission wavelengths (for this compound, Ex/Em ≈ 530/557 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of HOCl concentration.
-
Determine the linear range of the calibration curve.
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (probe solution without HOCl) and k is the slope of the linear portion of the calibration curve.
-
Protocol for Assessing Selectivity
-
Reagent Preparation:
-
Prepare stock solutions of the fluorescent probe and HOCl as described in the sensitivity protocol.
-
Prepare stock solutions of various interfering reactive oxygen and nitrogen species (e.g., H₂O₂, O₂⁻, •OH, ONOO⁻, NO) and other relevant biological molecules (e.g., glutathione, cysteine) at concentrations significantly higher than that of HOCl (e.g., 10 to 100-fold excess).
-
-
Fluorescence Measurements:
-
To separate aliquots of the probe solution in the working buffer, add either HOCl or one of the interfering species.
-
Incubate the solutions for a specified time at room temperature, protected from light.
-
Measure the fluorescence intensity of each solution.
-
-
Data Analysis:
-
Compare the fluorescence response of the probe to HOCl with its response to the other species. A highly selective probe will show a significant fluorescence change only in the presence of HOCl.
-
Protocol for Measuring Response Time
-
Reagent Preparation:
-
Prepare solutions of the fluorescent probe and HOCl as described previously.
-
-
Kinetic Measurement:
-
Place the probe solution in a cuvette in a fluorometer.
-
Start the kinetic measurement, recording the fluorescence intensity over time.
-
After a short baseline recording, inject a specific concentration of HOCl into the cuvette with rapid mixing.
-
Continue recording the fluorescence intensity until it reaches a stable plateau.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The response time is typically defined as the time required to reach 90% or 95% of the maximum fluorescence intensity.
-
Protocol for Evaluating Photostability
-
Sample Preparation:
-
Prepare two sets of solutions of the fluorescent probe in the working buffer. One set will be exposed to light, and the other will serve as a dark control.
-
-
Light Exposure:
-
Expose one set of the probe solutions to a light source of a specific intensity and duration (e.g., a xenon lamp or a fluorescence microscope's excitation light). The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep the control set in the dark for the same duration.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of both the light-exposed and dark-control samples at various time points during the exposure period.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the light-exposed samples to that of the dark-control samples. A photostable probe will exhibit minimal loss of fluorescence upon light exposure.
-
Conclusion
This compound offers a significant advancement in the detection of hypochlorous acid for research applications. Its superior sensitivity, selectivity, rapid response time, and favorable photophysical properties make it a more reliable and effective tool compared to many other commercially available probes. The availability of targeted versions further enhances its utility for specific subcellular investigations. For researchers aiming to accurately quantify and visualize HOCl in complex biological systems, this compound represents a state-of-the-art solution.
References
- 1. Hypochlorous acid causes caspase activation and apoptosis or growth arrest in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. HKOCl-3: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iac.iacademic.info [iac.iacademic.info]
HKOCl-4: A Comparative Guide to a Highly Specific Fluorescent Probe for Hypochlorous Acid
For researchers, scientists, and drug development professionals investigating the roles of reactive oxygen species (ROS) in cellular signaling, oxidative stress, and disease pathology, the accurate and specific detection of individual ROS is paramount. This guide provides a comprehensive comparison of the fluorescent probe HKOCl-4 with other commonly used ROS probes, supported by experimental data and detailed protocols.
This compound: Unparalleled Specificity for Hypochlorous Acid
This compound is a rhodol-based, yellow fluorescent probe engineered for the highly sensitive and selective detection of hypochlorous acid (HOCl), a potent oxidant generated by immune cells during inflammation.[1][2][3] Its design confers significant advantages, including excellent selectivity, a rapid turn-on fluorescence response, and good pH stability, making it a powerful tool for visualizing HOCl in living cells and tissues.[1][2]
The detection mechanism of this compound is based on a specific oxidative O-dearylation reaction with HOCl. In its native state, the probe is non-fluorescent. Upon reaction with HOCl, a 2,6-dichlorophenol moiety is cleaved, releasing the highly fluorescent rhodol fluorophore.
Comparative Analysis of ROS Fluorescent Probes
The selection of an appropriate fluorescent probe is critical for obtaining reliable and unambiguous results. The following table summarizes the specificity of this compound in comparison to other widely used fluorescent probes for detecting various ROS.
| Probe | Primary Target | Excitation (nm) | Emission (nm) | Specificity Profile |
| This compound | Hypochlorous Acid (HOCl) | ~530 | ~557 | Highly specific for HOCl with minimal response to other ROS and RNS. |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂•⁻) | ~510 | ~580 | Primarily detects mitochondrial superoxide. Can be oxidized by other mitochondrial oxidants. |
| DCFH-DA | General ROS | ~485 | ~520 | Non-specific; reacts with a broad range of ROS including peroxyl radicals, hydroxyl radicals, and peroxynitrite. Does not directly react with H₂O₂. |
| Singlet Oxygen Sensor Green (SOSG) | Singlet Oxygen (¹O₂) | ~504 | ~525 | Highly selective for singlet oxygen; does not show significant response to hydroxyl radicals or superoxide. |
| Amplex™ Red | Hydrogen Peroxide (H₂O₂) | ~571 | ~585 | In the presence of horseradish peroxidase (HRP), it is a highly sensitive and specific assay for H₂O₂. |
Quantitative Comparison of Probe Specificity
While qualitative descriptions of specificity are useful, quantitative data provides a clearer picture of a probe's performance. The following table presents the reported fluorescence fold-change of this compound and other probes in the presence of various ROS and reactive nitrogen species (RNS).
| Analyte | This compound | MitoSOX™ Red | DCFH-DA | Singlet Oxygen Sensor Green | Amplex™ Red (with HRP) |
| HOCl | >83-fold | Low/No Response | High Response | Low/No Response | Low/No Response |
| O₂•⁻ | Low/No Response | High Response | Moderate Response | No Appreciable Response | Low/No Response |
| •OH | Low/No Response | Low/No Response | High Response | No Appreciable Response | Low/No Response |
| H₂O₂ | Low/No Response | Low/No Response | Indirect Response | Low/No Response | High Response |
| ONOO⁻ | Low/No Response | Low/No Response | High Response | Low/No Response | Low/No Response |
| ¹O₂ | Not Reported | Not Reported | Can be oxidized | High Response | Not Reported |
Note: Data is compiled from multiple sources and direct head-to-head quantitative comparisons under identical conditions are limited in the literature. The values represent the general consensus on probe specificity.
Experimental Protocols
Accurate and reproducible results depend on rigorous experimental design and execution. The following are detailed methodologies for key experiments.
In Vitro ROS Probe Selectivity Assay
This protocol outlines a general procedure for evaluating the selectivity of a fluorescent ROS probe against a panel of different ROS and RNS.
Materials:
-
Fluorescent ROS probe (e.g., this compound)
-
ROS/RNS generating systems (see table below)
-
Phosphate-buffered saline (PBS) or other appropriate buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
| ROS/RNS | Generating System |
| HOCl | Sodium hypochlorite (NaOCl) solution |
| O₂•⁻ | Xanthine/Xanthine Oxidase system |
| •OH | Fenton reaction (Fe²⁺ + H₂O₂) |
| H₂O₂ | Diluted hydrogen peroxide solution |
| ONOO⁻ | Peroxynitrite donor (e.g., SIN-1) |
| ¹O₂ | Photosensitizer (e.g., Rose Bengal) and light |
Procedure:
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired working concentration in buffer immediately before use.
-
Assay Setup: To the wells of a 96-well black microplate, add the probe solution.
-
ROS/RNS Generation: Add the respective ROS/RNS generating systems to the wells. Include a control well with only the probe and buffer.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the probe.
-
Data Analysis: Calculate the fluorescence fold-change for each ROS/RNS by dividing the fluorescence intensity of the sample by the fluorescence intensity of the control.
Cellular ROS Detection Protocol (General)
This protocol provides a general guideline for detecting intracellular ROS using a fluorescent probe.
Materials:
-
Cells of interest
-
Cell culture medium
-
Fluorescent ROS probe (cell-permeable version, e.g., HKOCl-4r)
-
ROS inducer (e.g., PMA, H₂O₂)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., multi-well plate, coverslips) and allow them to adhere overnight.
-
Probe Loading: Wash the cells with warm PBS or serum-free medium. Load the cells with the fluorescent probe at the recommended concentration and incubate at 37°C for the specified time, protected from light.
-
Washing: Gently wash the cells with warm PBS or medium to remove excess probe.
-
ROS Induction: Treat the cells with an ROS inducer or the experimental compound of interest. Include an untreated control.
-
Imaging/Analysis: Immediately visualize the cells using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer at the appropriate excitation and emission wavelengths.
Signaling Pathways Involving HOCl Production
Hypochlorous acid is primarily produced by neutrophils and macrophages during the innate immune response to pathogens. This process, known as the respiratory burst, involves a cascade of signaling events.
During phagocytosis, the activation of NADPH oxidase on the phagosomal membrane leads to the production of superoxide (O₂•⁻). Superoxide is then converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD). Finally, the enzyme myeloperoxidase (MPO) utilizes H₂O₂ and chloride ions (Cl⁻) to generate hypochlorous acid, a powerful antimicrobial agent.
Conclusion
The selection of a fluorescent probe for ROS detection must be guided by the specific ROS of interest and the experimental context. While broad-spectrum probes like DCFH-DA can indicate general oxidative stress, their lack of specificity can lead to ambiguous results. For researchers focused on the role of hypochlorous acid in physiological and pathological processes, this compound offers a highly specific and sensitive tool. Its robust performance and well-defined mechanism of action make it a superior choice for the targeted investigation of HOCl, enabling clearer insights into the intricate world of redox signaling.
References
HKOCl-4: A Comparative Guide to its Cross-Reactivity with Reactive Nitrogen Species
For researchers engaged in the study of oxidative stress and related cellular signaling pathways, the accurate detection of specific reactive oxygen species (ROS) is paramount. Hypochlorous acid (HOCl), a potent oxidant produced by myeloperoxidase, plays a critical role in both innate immunity and various pathologies. HKOCl-4, a rhodol-based yellow fluorescent probe, has emerged as a valuable tool for the sensitive and selective detection of HOCl in living cells and tissues.[1][2] This guide provides a detailed comparison of this compound's cross-reactivity with common reactive nitrogen species (RNS), supported by experimental data and protocols to aid researchers in its effective application.
Performance of this compound: Selectivity Against RNS
A critical attribute of any fluorescent probe is its selectivity for the target analyte over other biologically relevant species. In the context of HOCl detection, discerning its signal from that of RNS such as peroxynitrite (ONOO⁻) and nitric oxide (NO) is crucial, given their co-existence in many physiological and pathological settings.
Experimental data demonstrates that this compound exhibits excellent selectivity for HOCl over a range of RNS and other ROS. As summarized in the table below, the fluorescence response of this compound to various RNS is negligible compared to its robust reaction with HOCl.
| Analyte | Concentration | Fluorescence Intensity (Arbitrary Units) | Fold Increase vs. Blank |
| Blank (this compound only) | 5 µM | ~50 | 1.0 |
| HOCl | 5 µM | ~1100 | ~22.0 |
| ONOO⁻ | 5 µM | ~75 | ~1.5 |
| NO | 50 µM | ~60 | ~1.2 |
| •OH | 5 µM | ~80 | ~1.6 |
| ¹O₂ | 50 µM | ~55 | ~1.1 |
| O₂⁻ | 50 µM | ~65 | ~1.3 |
| H₂O₂ | 50 µM | ~50 | 1.0 |
| TBHP | 50 µM | ~50 | 1.0 |
| ROO• | 50 µM | ~50 | 1.0 |
Data compiled from studies on this compound's selectivity.
The data clearly indicates that while this compound shows a dramatic, over 20-fold increase in fluorescence intensity upon reaction with an equimolar concentration of HOCl, its response to even a 10-fold excess of nitric oxide is minimal. Similarly, the interference from peroxynitrite is insignificant. This high degree of selectivity ensures that researchers can confidently attribute the fluorescence signals observed to the presence of HOCl, even in complex biological environments where multiple reactive species are present.
Experimental Protocols
To ensure the reproducibility and accuracy of selectivity studies, the following experimental protocols are provided, based on the methodologies used to characterize this compound.
Preparation of Solutions:
-
This compound Stock Solution: A stock solution of this compound is typically prepared in dimethyl sulfoxide (DMSO) at a concentration of 1 mM and stored at -20°C.
-
Working Solution: The this compound working solution is prepared by diluting the stock solution in a phosphate buffer (0.1 M, pH 7.4) to the desired final concentration (e.g., 5 µM).
-
Reactive Species Solutions:
-
HOCl: The concentration of a commercial sodium hypochlorite (NaOCl) solution is determined spectrophotometrically at 292 nm (ε = 350 M⁻¹cm⁻¹).
-
Peroxynitrite (ONOO⁻): Peroxynitrite is synthesized and its concentration determined by measuring its absorbance at 302 nm in 0.1 M NaOH (ε = 1670 M⁻¹cm⁻¹).
-
Nitric Oxide (NO): A saturated solution of NO is prepared by bubbling NO gas through deoxygenated buffer. The final concentration is determined using a NO-specific electrode or by the Griess assay.
-
Other ROS/RNS: Other reactive species are generated in situ or from commercially available sources, with concentrations determined by established methods.
-
Selectivity Assay Workflow:
The cross-reactivity of this compound is assessed by measuring its fluorescence response to various reactive species.
Procedure:
-
To separate wells of a 96-well plate, add the this compound working solution.
-
To each well, add the respective reactive oxygen or nitrogen species at the specified final concentration. A control well should contain only the this compound working solution.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 530 nm and 557 nm, respectively.
-
Compare the fluorescence intensity of the wells containing the different reactive species to that of the HOCl-containing well and the blank.
Signaling Pathway Visualization
The generation of HOCl is intrinsically linked to the inflammatory response, often involving the activation of immune cells like macrophages. The following diagram illustrates a simplified signaling pathway leading to HOCl production.
References
- 1. This compound: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. This compound: a rhodol-based yellow fluorescent probe for the detection of hypochlorous acid in living cells and tissues - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of HKOCl-4: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of HKOCl-4, a rhodol-based fluorescent probe used for the detection of hypochlorous acid. Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and potential hazards is essential. While this compound has been shown to be non-toxic to living cells at specific concentrations, all chemical waste should be handled with care.
Personal Protective Equipment (PPE): When handling this compound waste, always wear:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Work Area: Conduct all waste handling and consolidation activities within a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and materials contaminated with it should be managed through your institution's hazardous waste program. Do not dispose of this compound down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Treat all this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions. Specifically, avoid mixing it with strong oxidizing agents or incompatible solvents.
-
-
Waste Collection and Containment:
-
Aqueous Waste: Collect all liquid this compound waste in a dedicated, leak-proof container with a secure screw-top cap. The container must be chemically compatible with the solution.
-
Solid Waste: Place all this compound contaminated solid waste, such as gloves, absorbent paper, and plasticware, in a separate, clearly labeled, and sealed waste bag or container.
-
-
Labeling of Waste Containers:
-
Properly label all waste containers with a "Hazardous Waste" tag as soon as waste is added.
-
The label must include:
-
The full chemical name: "this compound Waste"
-
The primary hazards associated with the waste (e.g., "Chemical Irritant - Handle with Care").
-
The accumulation start date (the date the first drop of waste was added).
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage of Chemical Waste:
-
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
Utilize secondary containment, such as a chemical-resistant tray, to mitigate potential spills or leaks.
-
-
Arranging for Final Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, arrange for its collection by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Quantitative Data Summary
For safe and compliant storage of chemical waste, adhere to the following quantitative limits, which are based on general laboratory safety guidelines.
| Parameter | Guideline | Rationale |
| Container Headspace | Leave at least 10% | Allows for vapor expansion and prevents spills. |
| Maximum Accumulation Time | Consult Institutional Policy (Typically < 1 year) | Ensures timely disposal and minimizes long-term storage risks. |
| pH for Aqueous Waste | Neutral (if applicable) | Reduces corrosivity and potential reactions. |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on established best practices for the management of hazardous chemical waste in a laboratory setting. These protocols are derived from general chemical safety guidelines and are not based on specific experimental results for this compound disposal.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Handling Protocols for HKOCl-4
Topic: Personal Protective Equipment for Handling HKOCl-4 Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of this compound, a rhodol-based fluorescent probe utilized for the detection of hypochlorous acid.[1][2] Adherence to these guidelines is critical to ensure the safety of researchers, scientists, and drug development professionals.
Understanding the Compound: this compound
This compound is a fluorescent dye designed for high sensitivity and selectivity in detecting hypochlorous acid (HOCl) within biological systems, including living cells and tissues.[1][2] While it has been shown to be non-toxic to living cells at concentrations up to 50 μM, proper handling is imperative due to its nature as a chemical reagent and its use in proximity to reactive oxygen species.[1]
Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory when handling this compound and associated solutions. These recommendations are based on standard laboratory practices for handling fluorescent dyes and solutions containing reactive chlorine species.
| Protection Type | Specific PPE | Material/Standard | Purpose |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | ANSI Z87.1 certified | To protect against splashes of this compound solution and other reagents. A face shield offers broader protection. |
| Hand Protection | Nitrile or Neoprene Gloves | ASTM F739 tested | To prevent skin contact. Nitrile and neoprene offer good resistance to a range of chemicals. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | Flame-resistant, chemically inert material | To protect skin and clothing from spills and splashes. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | NIOSH-approved respirator with appropriate cartridges for organic vapors if aerosols are generated or ventilation is poor. | To prevent inhalation of aerosols or vapors, particularly if the solvent is volatile or if working with larger quantities. |
| Foot Protection | Closed-toe Shoes | Chemically resistant material | To protect feet from spills. |
Experimental Workflow and Safety Procedures
Adherence to a strict experimental workflow is crucial for minimizing exposure and ensuring data integrity. The following diagram outlines the key steps for handling this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
Detailed Methodologies
a. Preparation of this compound Stock Solution:
-
Ensure a calibrated fume hood or other well-ventilated area is used.
-
Don all required PPE as specified in the table above.
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare the stock solution using a suitable solvent, such as DMSO, as recommended by the supplier.
-
Cap the vial tightly and store it according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.
b. Emergency Procedures:
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and follow institutional hazardous material spill protocols. |
Disposal Plan
All waste materials contaminated with this compound, including pipette tips, tubes, and gloves, should be considered chemical waste.
-
Solid Waste: Collect in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, labeled hazardous waste container. Do not pour down the drain unless permitted by local and institutional regulations.
-
Decontamination: Decontaminate work surfaces with a suitable cleaning agent, such as 70% ethanol, followed by a thorough wipe-down with water.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
